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  • Product: Benzoic acid, 4-(4-azidobutyl)-, methyl ester
  • CAS: 141019-01-4

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Synthesis of Methyl 4-(4-azidobutyl)benzoate

Prepared for: Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive, scientifically-grounded protocol for the synthesis of Methyl 4-(4-azidobutyl)benzoate, a bifunctional molecul...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, scientifically-grounded protocol for the synthesis of Methyl 4-(4-azidobutyl)benzoate, a bifunctional molecule of significant interest in chemical biology and drug discovery. The molecule serves as a valuable building block, incorporating a terminal azide for "click" chemistry applications and a methyl benzoate moiety for further chemical elaboration. The synthetic strategy is presented as a robust two-stage process, beginning with the formation of a key bromo-intermediate, followed by nucleophilic azide substitution. This document emphasizes the rationale behind procedural choices, adherence to safety, and methods for verification of the final compound.

Synthetic Strategy and Overview

The synthesis of the target compound, Methyl 4-(4-azidobutyl)benzoate, is most efficiently approached via a two-step sequence starting from the commercially available precursor, 4-(4-hydroxybutyl)benzoic acid. This strategy ensures high yields and straightforward purification.

The overall workflow is as follows:

  • Stage 1: Precursor Synthesis. This stage involves two sequential reactions:

    • Step 1A: Fischer Esterification. The carboxylic acid of the starting material is converted to its methyl ester, yielding Methyl 4-(4-hydroxybutyl)benzoate. This step protects the carboxylic acid and provides the final ester functionality.

    • Step 1B: Bromination (Appel Reaction). The primary alcohol of the intermediate is converted to an alkyl bromide, yielding Methyl 4-(4-bromobutyl)benzoate. This creates an excellent leaving group for the subsequent substitution reaction.

  • Stage 2: Azide Installation. The terminal bromide of the precursor is displaced by an azide ion via a classic SN2 nucleophilic substitution reaction to afford the final product.

The complete synthetic pathway is visualized below.

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Azide Installation A 4-(4-hydroxybutyl)benzoic Acid B Methyl 4-(4-hydroxybutyl)benzoate A->B Step 1A: Fischer Esterification Reagents: CH3OH, H2SO4 (cat.) C Methyl 4-(4-bromobutyl)benzoate B->C Step 1B: Appel Reaction Reagents: CBr4, PPh3 D Methyl 4-(4-azidobutyl)benzoate (Final Product) C->D Step 2: Azide Substitution Reagent: NaN3

Caption: Overall synthetic workflow for Methyl 4-(4-azidobutyl)benzoate.

Stage 1: Synthesis of Methyl 4-(4-bromobutyl)benzoate Precursor

This stage focuses on preparing the key intermediate required for the final azidation step.

Step 1A: Fischer Esterification of 4-(4-hydroxybutyl)benzoic Acid

Principle: The Fischer esterification is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[1] To drive the equilibrium towards the ester product, a large excess of the alcohol (methanol) is used as the solvent.[2] The acid catalyst, typically concentrated sulfuric acid, protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.[2]

Materials and Reagents

Reagent/MaterialMolecular Weight ( g/mol )QuantityMoles (mmol)
4-(4-hydroxybutyl)benzoic acid196.225.00 g25.5
Methanol (anhydrous)32.04100 mL~2470
Sulfuric Acid (conc., 98%)98.081.0 mL~18.4
Saturated Sodium Bicarbonate (aq)-~100 mL-
Ethyl Acetate88.11~150 mL-
Brine (Saturated NaCl aq)-~50 mL-
Anhydrous Magnesium Sulfate (MgSO₄)120.37~5 g-

Experimental Protocol

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-(4-hydroxybutyl)benzoic acid (5.00 g, 25.5 mmol).

  • Add anhydrous methanol (100 mL). Stir the mixture until the solid is fully dissolved.

  • Carefully and slowly add concentrated sulfuric acid (1.0 mL) to the solution. Caution: This addition is exothermic.

  • Attach a reflux condenser to the flask and heat the mixture to a gentle reflux (approx. 65°C) using a heating mantle.

  • Maintain the reflux for 4 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC) (e.g., using a 1:1 Hexane:Ethyl Acetate mobile phase). The product spot should have a higher Rf value than the starting carboxylic acid.

  • After the reaction is complete, allow the flask to cool to room temperature.

  • Remove the bulk of the methanol solvent under reduced pressure using a rotary evaporator.

  • To the concentrated residue, add 100 mL of ethyl acetate and transfer the solution to a 250 mL separatory funnel.

  • Wash the organic layer sequentially with 50 mL of deionized water, two 50 mL portions of saturated sodium bicarbonate solution ( Caution: CO₂ evolution!), and finally 50 mL of brine.

  • Dry the isolated organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield Methyl 4-(4-hydroxybutyl)benzoate as a colorless oil.[3] The product is often of sufficient purity for the next step.

Step 1B: Bromination of Methyl 4-(4-hydroxybutyl)benzoate

Principle: The Appel reaction provides a mild and efficient method for converting primary and secondary alcohols into alkyl halides.[4][5] The reaction utilizes triphenylphosphine (PPh₃) and a tetrahalomethane, in this case, carbon tetrabromide (CBr₄). PPh₃ reacts with CBr₄ to form a phosphonium salt, which then activates the alcohol's hydroxyl group, turning it into an excellent leaving group. A bromide ion subsequently displaces this group via an SN2 mechanism, resulting in an inversion of stereochemistry (though not relevant for this achiral substrate).[6]

Materials and Reagents

Reagent/MaterialMolecular Weight ( g/mol )QuantityMoles (mmol)
Methyl 4-(4-hydroxybutyl)benzoate208.254.17 g (assuming 80% yield from 1A)20.0
Carbon Tetrabromide (CBr₄)331.637.30 g22.0 (1.1 eq)
Triphenylphosphine (PPh₃)262.295.77 g22.0 (1.1 eq)
Dichloromethane (DCM, anhydrous)84.93100 mL-

Experimental Protocol

  • In a 250 mL round-bottom flask under a nitrogen or argon atmosphere, dissolve Methyl 4-(4-hydroxybutyl)benzoate (4.17 g, 20.0 mmol) and carbon tetrabromide (7.30 g, 22.0 mmol) in 100 mL of anhydrous dichloromethane.

  • Cool the flask to 0°C using an ice-water bath.

  • While stirring vigorously, add triphenylphosphine (5.77 g, 22.0 mmol) portion-wise over 15 minutes, ensuring the internal temperature does not rise significantly.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 3 hours. Monitor by TLC until the starting alcohol spot has been consumed.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • To the resulting crude solid, add ~100 mL of a hexanes/ethyl acetate mixture (e.g., 4:1) and stir to precipitate the triphenylphosphine oxide byproduct.

  • Filter the mixture through a plug of silica gel, washing thoroughly with the same solvent mixture.

  • Collect the filtrate and concentrate under reduced pressure to yield the crude product.

  • Purify the product by flash column chromatography on silica gel (gradient elution, e.g., 0% to 10% ethyl acetate in hexanes) to afford pure Methyl 4-(4-bromobutyl)benzoate as a colorless oil or low-melting solid.

Stage 2: Synthesis of Methyl 4-(4-azidobutyl)benzoate

Principle: This final step is a straightforward nucleophilic substitution (SN2) reaction. The azide ion (N₃⁻), typically from sodium azide, is an excellent nucleophile that readily displaces the bromide leaving group on the primary carbon of the precursor.[4][7] The reaction is best conducted in a polar aprotic solvent, such as dimethylformamide (DMF), which solvates the sodium cation but not the azide anion, thereby enhancing its nucleophilicity.

Materials and Reagents

Reagent/MaterialMolecular Weight ( g/mol )QuantityMoles (mmol)
Methyl 4-(4-bromobutyl)benzoate271.144.07 g (assuming 75% yield from 1B)15.0
Sodium Azide (NaN₃)65.011.46 g22.5 (1.5 eq)
Dimethylformamide (DMF, anhydrous)73.0975 mL-
Diethyl Ether74.12~200 mL-
Deionized Water18.02~200 mL-
Brine (Saturated NaCl aq)-~50 mL-
Anhydrous Magnesium Sulfate (MgSO₄)120.37~5 g-

Experimental Protocol

  • In a 250 mL round-bottom flask, dissolve Methyl 4-(4-bromobutyl)benzoate (4.07 g, 15.0 mmol) in anhydrous DMF (75 mL).

  • Add sodium azide (1.46 g, 22.5 mmol) to the solution.

  • Heat the reaction mixture to 60°C with stirring and maintain for 6-8 hours, or until TLC analysis indicates complete consumption of the starting bromide.

  • Cool the reaction mixture to room temperature and pour it into a 500 mL separatory funnel containing 200 mL of deionized water.

  • Extract the aqueous mixture with diethyl ether (3 x 75 mL).

  • Combine the organic extracts and wash them sequentially with deionized water (2 x 50 mL) and brine (1 x 50 mL) to remove residual DMF.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the final product, Methyl 4-(4-azidobutyl)benzoate, as a colorless oil. The product is often pure enough for use without further purification.

G start Dissolve Precursor & NaN3 in DMF heat Heat at 60°C (6-8 hours) start->heat 1. Reaction Setup workup Aqueous Workup (Water & Ether Extraction) heat->workup 2. Quench & Extract dry Dry Organic Layer (MgSO4) workup->dry 3. Isolate concentrate Concentrate (Rotary Evaporator) dry->concentrate 4. Dry product Final Product: Methyl 4-(4-azidobutyl)benzoate concentrate->product 5. Final Isolation

Caption: Experimental workflow for the final azidation step.

Product Characterization

Verification of the final product's identity and purity is essential.

Expected Characterization Data for Methyl 4-(4-azidobutyl)benzoate

PropertyExpected Value
Molecular Formula C₁₂H₁₅N₃O₂
Molecular Weight 233.27 g/mol
Appearance Colorless to pale yellow oil
IR (Infrared) Strong, sharp azide (N=N=N) asymmetric stretch at ~2100 cm⁻¹ .[8] Strong ester carbonyl (C=O) stretch at ~1720 cm⁻¹ . C-O stretches at ~1280 cm⁻¹ and ~1100 cm⁻¹. Aromatic C=C stretches at ~1610 cm⁻¹.
¹H NMR (400 MHz, CDCl₃) δ (ppm): ~7.98 (d, 2H, Ar-H ortho to ester), ~7.28 (d, 2H, Ar-H ortho to alkyl), ~3.90 (s, 3H, -OCH₃), ~3.30 (t, 2H, -CH₂N₃), ~2.72 (t, 2H, Ar-CH₂-), ~1.80-1.65 (m, 4H, -CH₂CH₂-).
¹³C NMR (100 MHz, CDCl₃) δ (ppm): ~167.0 (C=O), ~144.0 (Ar-C), ~129.8 (Ar-CH), ~128.5 (Ar-CH), ~128.0 (Ar-C), ~52.0 (-OCH₃), ~51.5 (-CH₂N₃), ~35.0 (Ar-CH₂-), ~28.0 (-CH₂-), ~26.5 (-CH₂-).
Mass Spec (ESI+) m/z: 234.1 [M+H]⁺, 256.1 [M+Na]⁺

Safety and Handling

Researcher Trustworthiness and Safety is Paramount. All procedures must be conducted in a well-ventilated chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Sodium Azide (NaN₃): Highly toxic if swallowed or inhaled. It can react with acids (including strong acids like H₂SO₄ or even water over time) to form hydrazoic acid (HN₃), a highly toxic and explosive gas. NEVER mix sodium azide directly with strong acids. All azide-containing waste must be quenched and disposed of according to institutional safety protocols (e.g., treatment with sodium nitrite and nitrous acid).

  • Organic Azides: While the target molecule is relatively high in molecular weight, organic azides are potentially explosive. Avoid heating the neat compound to high temperatures or subjecting it to shock.[8]

  • Reagents: Concentrated sulfuric acid is highly corrosive. Carbon tetrabromide is toxic and an environmental hazard. Dichloromethane and DMF are harmful solvents. Handle all chemicals with appropriate care and consult their Safety Data Sheets (SDS) before use.

References

  • PrepChem. Synthesis of methyl 4-(4-hydroxybutyl)benzoate. PrepChem.com. [Link]

  • TutorChase. How do you synthesise an azide from a halide?. TutorChase. [Link]

  • Master Organic Chemistry. Reactions of Azides - Substitution, Reduction, Rearrangements, and More. masterorganicchemistry.com. [Link]

  • Beilstein Journal of Organic Chemistry. The application of a monolithic triphenylphosphine reagent for conducting Appel reactions in flow microreactors. PMC. [Link]

  • Studylib. Fischer Esterification Procedure. Studylib.net. [Link]

  • Chemistry Steps. SOCl2 and PBr3 for Conversion of Alcohols to Alkyl Halides. Chemistry Steps. [Link]

  • OrgoSolver. Appel Reaction: Alcohol to Alkyl Halide (PPh3 + CBr4/CCl4). OrgoSolver. [Link]

  • Organic Chemistry Portal. Alcohol to Bromide - Common Conditions. organic-chemistry.org. [Link]

  • OrgoSolver. Alcohol → Alkyl Bromide with PBr₃ (Primary/Secondary: SN2 Inversion). OrgoSolver. [Link]

  • BYJU'S. PBr3 Reaction. BYJU'S. [Link]

  • YouTube. Mechanism Explained: Primary Alcohol to Primary Alkyl Bromide with PBr3. Abdelhamid "Bioman" Khodja. [Link]

  • OperaChem. Fischer Esterification-Typical Procedures. OperaChem. [Link]

  • Studylib. Fischer Esterification: Benzoic Acid Lab Manual. Studylib.net. [Link]

  • ResearchGate. Facile synthesis and mesomorphic properties of 4-hydroxybutyl 4-(4-alkoxybenzoyloxy) benzoate mesogens. ResearchGate. [Link]

  • ResearchGate. Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. ResearchGate. [Link]

  • University of Calgary. Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. University of Calgary. [Link]

  • PubChem. Methyl 4-(4-hydroxybutyl)benzoate. PubChem. [Link]

Sources

Exploratory

"Benzoic acid, 4-(4-azidobutyl)-, methyl ester" spectroscopic data (NMR, IR, MS)

Technical Monograph: Characterization and Utility of Methyl 4-(4-azidobutyl)benzoate Part 1: Executive Summary & Core Utility Methyl 4-(4-azidobutyl)benzoate is a specialized heterobifunctional linker widely utilized in...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: Characterization and Utility of Methyl 4-(4-azidobutyl)benzoate

Part 1: Executive Summary & Core Utility

Methyl 4-(4-azidobutyl)benzoate is a specialized heterobifunctional linker widely utilized in chemical biology and materials science.[1] Its structural utility lies in its dual reactivity:

  • The Methyl Ester: A masked carboxylic acid that can be hydrolyzed to the free acid or directly amidated to conjugate with amines (e.g., lysine residues on proteins).

  • The Alkyl Azide: A bio-orthogonal handle primed for "Click Chemistry" (Cu(I)-catalyzed Azide-Alkyne Cycloaddition [CuAAC] or Strain-Promoted Azide-Alkyne Cycloaddition [SPAAC]).

This guide provides a definitive reference for the synthesis, spectroscopic validation, and handling of this compound, designed to support researchers in drug discovery and proteomics.

Part 2: Chemical Identity & Physical Properties

PropertySpecification
IUPAC Name Methyl 4-(4-azidobutyl)benzoate
Common Name 4-(4-Azidobutyl)benzoic acid methyl ester
CAS Number 141019-01-4
Molecular Formula C₁₂H₁₅N₃O₂
Molecular Weight 233.27 g/mol
Appearance Colorless to pale yellow oil
Solubility Soluble in DCM, MeOH, DMSO, DMF; Insoluble in water
SMILES COC(=O)C1=CC=C(CCCCN=[N+]=[N-])C=C1

Part 3: Synthesis & Experimental Protocol

While commercial sources exist, in-house synthesis is often required for isotopic labeling or scale-up. The most robust route involves the nucleophilic substitution of methyl 4-(4-bromobutyl)benzoate using sodium azide.

Reaction Scheme

SynthesisWorkflow Precursor Methyl 4-(4-bromobutyl)benzoate (Electrophile) Solvent DMF (anhydrous) 60°C, 4-12h Precursor->Solvent Reagent Sodium Azide (NaN3) (Nucleophile) Reagent->Solvent Workup Aq. Extraction (EtOAc/Water) & Silica Chromatography Solvent->Workup SN2 Substitution Product Methyl 4-(4-azidobutyl)benzoate (Target) Workup->Product Yield: ~85-95%

Figure 1: Synthetic workflow for the conversion of the alkyl bromide precursor to the target azide via SN2 mechanism.

Step-by-Step Methodology
  • Preparation: Dissolve methyl 4-(4-bromobutyl)benzoate (1.0 eq) in anhydrous DMF (0.5 M concentration).

  • Azidation: Add Sodium Azide (NaN₃, 1.5 eq) cautiously.

    • Critical Safety Note: Avoid using chlorinated solvents (e.g., DCM) with sodium azide to prevent the formation of explosive diazidomethane. Use DMF or DMSO.

  • Reaction: Heat the mixture to 60°C under an inert atmosphere (Ar or N₂) for 6–12 hours. Monitor via TLC (Hexane:EtOAc 4:1); the azide product typically runs slightly more polar than the bromide but stains poorly with UV; use KMnO₄ or Phosphomolybdic Acid (PMA).

  • Workup:

    • Dilute reaction with water (5x volume) and extract with Ethyl Acetate (3x).

    • Wash combined organics with saturated LiCl solution (to remove DMF) and brine.

    • Dry over MgSO₄, filter, and concentrate in vacuo.

  • Purification: Flash column chromatography (SiO₂), eluting with a gradient of Hexanes/Ethyl Acetate (95:5 to 80:20).

Part 4: Spectroscopic Data (The Core)

This section details the expected spectral signatures used to validate the compound's identity and purity.

A. Infrared Spectroscopy (FT-IR)

The IR spectrum provides the most immediate confirmation of the azide transformation.

Frequency (cm⁻¹)Functional GroupAssignment
2090–2110 -N₃ (Azide) Strong, sharp asymmetric stretch (Diagnostic)
1715–1725C=O (Ester)Strong carbonyl stretch
2930–2950C-H (Alkyl)Methylene stretches
1610, 1280C=C, C-OAromatic ring and Ester C-O stretch

Interpretation: The disappearance of the C-Br stretch (600–700 cm⁻¹, often obscured) is less diagnostic than the appearance of the prominent azide peak at ~2100 cm⁻¹.

B. Nuclear Magnetic Resonance (¹H NMR)

Solvent: CDCl₃, 400 MHz

Chemical Shift (δ ppm)MultiplicityIntegrationAssignmentStructural Context
7.96 Doublet (J=8.2 Hz)2HAr-H (ortho)Adjacent to electron-withdrawing ester
7.26 Doublet (J=8.2 Hz)2HAr-H (meta)Adjacent to alkyl chain
3.90 Singlet3H-COOCH₃ Methyl ester
3.31 Triplet (J=6.8 Hz)2H-CH₂-CH₂ -N₃Diagnostic: Alpha to azide
2.71 Triplet (J=7.6 Hz)2HAr-CH₂ -Benzylic position
1.60 – 1.80 Multiplet4H-CH₂-CH₂ -CH₂-Internal butyl chain protons

Mechanistic Insight: The shift of the terminal methylene from ~3.40 ppm (in the bromide precursor) to ~3.31 ppm (in the azide) is subtle. Confirmation relies on the integration of the internal methylene chain and the preservation of the aromatic AA'BB' system.

C. Mass Spectrometry (ESI-MS)
  • Ionization Mode: Positive (ESI+)

  • Target Mass: 233.27 Da

m/z ObservedSpeciesInterpretation
234.1 [M+H]⁺Protonated molecular ion (often weak for azides)
256.1 [M+Na]⁺Sodium adduct (common)
206.1 [M+H - N₂]⁺Fragment: Loss of nitrogen gas (Characteristic of azides)

Part 5: Logic & Validation Workflow

To ensure scientific integrity, the following logic flow demonstrates how to confirm the structure using the data above.

ValidationLogic Sample Unknown Sample IR_Check FT-IR Analysis Sample->IR_Check Azide_Peak Peak @ ~2100 cm⁻¹? IR_Check->Azide_Peak NMR_Check 1H NMR Analysis Azide_Peak->NMR_Check Yes Fail Reject / Repurify Azide_Peak->Fail No Aromatic_Split AA'BB' Pattern? NMR_Check->Aromatic_Split Alpha_Shift Triplet @ 3.3 ppm? Aromatic_Split->Alpha_Shift Yes Aromatic_Split->Fail No Conclusion Identity Confirmed: Methyl 4-(4-azidobutyl)benzoate Alpha_Shift->Conclusion Yes Alpha_Shift->Fail No

Figure 2: Structural validation logic flow. The IR azide stretch is the primary "gatekeeper" for reaction success.

Part 6: Safety & Handling

  • Azide Stability: While alkyl azides with a C/N ratio > 3 (this molecule has C12/N3 = 4) are generally stable and non-explosive under standard conditions, they should be stored away from light and heat.

  • Staudinger Reduction Risk: Avoid exposure to phosphines (e.g., TCEP, Triphenylphosphine) unless reduction to the amine is intended.

  • Storage: Store at 2–8°C under inert gas.

References

  • Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition, 40(11), 2004–2021. Link

  • Bräse, S., Gil, C., Knepper, K., & Zimmermann, V. (2005). Organic Azides: An Exploding Diversity of a Unique Class of Compounds. Angewandte Chemie International Edition, 44(33), 5188–5240. Link

  • MySkinRecipes. (n.d.). Methyl 4-(4-azidobutyl)benzoate Product Specification (CAS 141019-01-4).[1] Retrieved October 26, 2023. Link

  • University of Mysore. (2007). Crystal structure of Methyl 4-(bromomethyl)benzoate (Precursor Data). IUCrData. Link

Sources

Foundational

An In-depth Technical Guide to the Mechanism of Action of Benzoic acid, 4-(4-azidobutyl)-, methyl ester

Introduction In the intricate landscape of chemical biology and drug discovery, the identification of molecular targets for bioactive small molecules is a paramount challenge. Phenotypic screening often yields compounds...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the intricate landscape of chemical biology and drug discovery, the identification of molecular targets for bioactive small molecules is a paramount challenge. Phenotypic screening often yields compounds with desirable cellular effects, but without a clear understanding of their protein binding partners, the path to rational drug development is obscured. Photoaffinity labeling (PAL) has emerged as a powerful and indispensable technique to illuminate these interactions.[1][2] At the heart of this methodology are specialized chemical probes, designed to bind to their targets and, upon photoactivation, form a permanent covalent bond, effectively "tagging" them for identification.

This guide provides a comprehensive technical overview of the mechanism of action of Benzoic acid, 4-(4-azidobutyl)-, methyl ester , a representative photoaffinity labeling probe. While this specific molecule may serve as a foundational building block or a simple probe itself, its utility is derived from the aryl azide functional group. Therefore, this document will delve into the rich photochemistry of aryl azides, the design principles of photoaffinity probes, and the experimental workflows for their application in target identification and binding site mapping. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful technology.

The Core Principle: Photoaffinity Labeling (PAL)

Photoaffinity labeling is a sophisticated technique used to investigate and map the interactions between ligands (such as small molecule drugs, natural products, or metabolites) and their biological targets, typically proteins.[1][3] The core of this method relies on a specially designed chemical probe that incorporates a photoreactive group.[1]

The general workflow of a PAL experiment is a multi-step process:

  • Probe Design and Synthesis: A photoactivatable moiety is chemically integrated into a ligand of interest.[4]

  • Binding: The probe is introduced to a biological system (e.g., live cells, cell lysates, or purified proteins) and allowed to bind non-covalently to its target protein(s).[4]

  • Photoactivation: The system is irradiated with UV light of a specific wavelength, which activates the photoreactive group.[1][4]

  • Covalent Crosslinking: The activated, highly reactive species rapidly forms a stable, covalent bond with amino acid residues in the immediate vicinity of the binding site.[1][4]

  • Target Identification: The now covalently-tagged protein can be isolated and identified, often using mass spectrometry-based proteomic approaches.[4]

This ability to convert a transient, non-covalent interaction into a permanent covalent linkage is the key advantage of PAL, enabling the capture and identification of even weak or transient binding partners.[5]

Components of a Photoaffinity Probe

A typical photoaffinity probe is a tripartite molecule, meticulously designed to include:[2][3]

  • Pharmacophore: This is the portion of the molecule that recognizes and binds to the target protein. In the case of our topic molecule, the "Benzoic acid, ..., methyl ester" moiety could serve as the pharmacophore.

  • Photoreactive Group: This is the lynchpin of the PAL technique. Upon irradiation, this group transforms into a highly reactive intermediate. For "Benzoic acid, 4-(4-azidobutyl)-, methyl ester," this is the aryl azide group.

  • Reporter Tag (Optional but Recommended): Often, a reporter tag such as biotin or a fluorescent dye is included. This tag does not participate in the binding or photoreaction but serves as a handle for the detection, enrichment, and purification of the covalently labeled proteins.

The following diagram illustrates the conceptual design of a photoaffinity probe.

graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.5, fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

}

Caption: Conceptual structure of a photoaffinity probe.

Mechanism of Action: The Photochemistry of the Aryl Azide Group

The mechanism of action of "Benzoic acid, 4-(4-azidobutyl)-, methyl ester" is fundamentally the mechanism of its aryl azide functional group. The process is initiated by photolysis, typically using UV light in the range of 250-400 nm.[6]

Upon absorption of a photon, the aryl azide is promoted to an excited singlet state (S1). This excited state is highly unstable and rapidly undergoes extrusion of molecular nitrogen (N₂) to generate a highly reactive singlet nitrene intermediate.[7][8] This singlet nitrene is the key species responsible for the covalent modification of the target protein.

The singlet nitrene has a very short lifetime (nanoseconds) and can undergo several competing reaction pathways:[6]

  • X-H Insertion: The singlet nitrene can readily insert into various X-H bonds (where X can be carbon, oxygen, nitrogen, or sulfur) of nearby amino acid residues. This is a primary mechanism for covalent labeling.

  • Rearrangement: The singlet nitrene can rearrange to form a benzazirine, which can then ring-expand to a seven-membered ketenimine (or dehydroazepine).[6][9] These rearranged products are susceptible to nucleophilic attack by amino acid side chains, particularly lysine and cysteine, providing another route for covalent attachment.[9]

  • Intersystem Crossing (ISC): The singlet nitrene can undergo intersystem crossing to form a more stable, lower-energy triplet nitrene .[3][6] Triplet nitrenes are less reactive and typically react via hydrogen atom abstraction, which can lead to non-specific labeling or dimerization.[6]

The following diagram illustrates the photochemical reaction pathways of an aryl azide.

Aryl_Azide_Photochemistry

Caption: Photochemical pathways of an aryl azide upon UV irradiation.

The efficiency and specificity of labeling are influenced by the electronic properties of the aryl ring. Substituents on the ring can affect the rate of intersystem crossing and the stability of the nitrene intermediate.[6] For instance, electron-donating groups can accelerate the rate of intersystem crossing to the less reactive triplet state.[6]

Experimental Workflow for Target Identification using an Aryl Azide Probe

The following provides a generalized, step-by-step protocol for a typical target identification experiment using a photoaffinity probe like "Benzoic acid, 4-(4-azidobutyl)-, methyl ester," assuming it has been further modified to include a reporter tag like biotin.

Part 1: Probe Incubation and Photo-Crosslinking
  • Preparation of Biological Sample:

    • For in-vitro experiments, purify the protein of interest and prepare it in a suitable buffer.

    • For experiments in complex biological matrices, prepare cell lysates or use intact cells in culture.

  • Probe Incubation:

    • Add the photoaffinity probe to the biological sample at a predetermined concentration.

    • Incubate for a sufficient time to allow the probe to bind to its target(s). This step should be optimized for time and concentration.

    • Include control samples, such as a no-probe control and a competition control where an excess of the non-photoreactive parent compound is added to demonstrate specific binding.

  • UV Irradiation:

    • Transfer the samples to a suitable container (e.g., a petri dish or a microplate).

    • Irradiate the samples with a UV lamp at the appropriate wavelength (typically 254-365 nm for aryl azides) and for an optimized duration. The irradiation is usually performed on ice to minimize heat-induced damage to the biological sample.

Part 2: Enrichment and Identification of Labeled Proteins
  • Lysis (for intact cell experiments): If intact cells were used, lyse the cells to release the proteins.

  • Affinity Purification (for biotinylated probes):

    • Add streptavidin-conjugated beads to the lysate and incubate to allow the biotinylated probe-protein complexes to bind to the beads.

    • Wash the beads extensively to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads.

  • Protein Separation and Digestion:

    • Separate the eluted proteins by SDS-PAGE.

    • Excise the protein bands of interest and perform in-gel digestion with a protease (e.g., trypsin) to generate peptides.

  • Mass Spectrometry Analysis:

    • Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Identify the proteins by searching the acquired MS/MS data against a protein sequence database.

The following diagram outlines this experimental workflow.

PAL_Workflow

Caption: General experimental workflow for photoaffinity labeling.

Data Interpretation and Validation

A critical aspect of any PAL study is the rigorous validation of the identified protein "hits." The use of appropriate controls is essential for distinguishing specific, biologically relevant interactions from non-specific binding.

Control ExperimentPurposeExpected Outcome for a True Hit
No UV Irradiation To ensure that covalent labeling is light-dependent.No labeling of the target protein.
Competition with Parent Compound To demonstrate that the probe binds to a specific site.A significant reduction in the labeling of the target protein.
Probe without Photoreactive Group To control for non-covalent interactions that might survive the purification process.No labeling of the target protein.

Conclusion

"Benzoic acid, 4-(4-azidobutyl)-, methyl ester" exemplifies a class of powerful chemical tools that operate through the light-induced generation of a highly reactive nitrene species from an aryl azide precursor. This mechanism enables the formation of a stable covalent bond between the probe and its interacting protein partners. The strategic application of such photoaffinity probes, within a well-controlled experimental framework, provides an unparalleled method for the definitive identification of drug targets, the elucidation of mechanisms of action, and the mapping of ligand-binding sites. As the demand for novel therapeutics continues to grow, the judicious use of photoaffinity labeling will undoubtedly remain a cornerstone of modern chemical biology and drug discovery.

References

  • Recent Advances in Target Characterization and Identification by Photoaffinity Probes. (2013). Molecules, 18(9), 10455-10475.
  • Identification of non-covalent small molecule drug targets based on photoaffinity probes. (n.d.). ACROBiosystems.
  • Photoaffinity labeling in target- and binding-site identification. (2018). Future Medicinal Chemistry, 10(1), 99-118.
  • Small molecule target identification using photo-affinity chromatography. (2019). Methods in Enzymology, 625, 45-66.
  • Early Events in the Photochemistry of Aryl Azides from Femtosecond UV/Vis Spectroscopy and Quantum Chemical Calculations. (2006). The Journal of Organic Chemistry, 71(23), 8734-8744.
  • Aryl Azide Photochemistry in Defined Protein Environments. (2013). Organic Letters, 15(4), 752-755.
  • Target identification of natural products and bioactive compounds using affinity-based probes. (2014). Natural Product Reports, 31(8), 1004-1017.
  • Continuous flow photolysis of aryl azides: Preparation of 3H-azepinones. (2011). Beilstein Journal of Organic Chemistry, 7, 1099-1103.
  • Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome. (2021). Organic & Biomolecular Chemistry, 19(36), 7755-7770.
  • Visible-light-induced protein labeling in live cells with aryl azides. (2023). Chemical Science, 14(6), 1466-1483.
  • Photoaffinity Labelling. (n.d.). Domainex.

Sources

Exploratory

An In-Depth Technical Guide to the Stability and Storage of Benzoic Acid, 4-(4-azidobutyl)-, Methyl Ester

For Researchers, Scientists, and Drug Development Professionals Executive Summary Benzoic acid, 4-(4-azidobutyl)-, methyl ester is a bifunctional molecule increasingly utilized in chemical biology and drug development, p...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Benzoic acid, 4-(4-azidobutyl)-, methyl ester is a bifunctional molecule increasingly utilized in chemical biology and drug development, primarily as a linker in bioconjugation and as a building block in the synthesis of complex molecules. Its structure incorporates an aromatic ring, a methyl ester, and a terminal alkyl azide. The stability and proper storage of this compound are paramount to ensure its integrity, reactivity, and, most importantly, the safety of laboratory personnel. This guide provides a comprehensive analysis of the factors influencing its stability, recommended storage conditions, and essential handling protocols, grounded in the fundamental chemistry of its constituent functional groups.

Chemical Profile and Intrinsic Stability

The stability of "Benzoic acid, 4-(4-azidobutyl)-, methyl ester" is not dictated by a single factor but is a composite of the properties of its three key functional domains: the methyl ester, the aromatic ring, and the alkyl azide chain.

  • The Alkyl Azide (-N₃): The Primary Determinant of Stability and Hazard. The azide group is an "explosophore," a functional group that renders the molecule energetic.[1] Organic azides are known to be sensitive to external energy sources such as heat, light, shock, and pressure, which can lead to violent decomposition.[1][2] The stability of an organic azide is significantly influenced by its molecular structure, particularly the ratio of carbon atoms to nitrogen atoms (C/N). A higher C/N ratio generally indicates greater stability.[3] For Benzoic acid, 4-(4-azidobutyl)-, methyl ester (C₁₂H₁₅N₃O₂), the C/N ratio is 12/3 = 4. This value is greater than 3, suggesting it is one of the more stable organic azides that can be isolated and stored in its pure form.[3][4]

  • The Methyl Ester (-COOCH₃): Susceptibility to Hydrolysis. The methyl ester group is susceptible to hydrolysis, which can occur under both acidic and alkaline conditions, yielding the corresponding carboxylic acid and methanol.[5][6] This degradation pathway is a primary concern for the long-term stability of the compound in solution, especially if exposed to moisture or non-neutral pH. While the reaction with pure water is slow, it is catalyzed by acids and becomes irreversible in the presence of a base.[5]

  • The Aromatic Ring and Butyl Linker: The benzene ring and the n-butyl chain are chemically robust and do not typically contribute to the compound's instability under normal laboratory conditions. However, the overall molecular weight and carbon content they provide are crucial for diluting the energetic nature of the azide group, contributing to its relative safety compared to smaller, low-molecular-weight azides.[2]

Factors Influencing Stability and Degradation Pathways

Several environmental and chemical factors can compromise the integrity of Benzoic acid, 4-(4-azidobutyl)-, methyl ester. Understanding these is critical for maintaining sample quality and ensuring safety.

Thermal Stress

Heat is a significant threat to organic azides. Thermal energy can initiate the decomposition of the azide group, releasing nitrogen gas (N₂) and forming a highly reactive nitrene intermediate.[7] This decomposition can be explosive, especially with low molecular weight azides or upon rapid heating. While aliphatic azides are generally more stable than aryl or acyl azides, they still pose a risk.[3][8] It is imperative to avoid heating the compound unnecessarily. Purification methods involving high temperatures, such as distillation or sublimation, should never be used.[2][9]

Photochemical Decomposition

Exposure to light, particularly ultraviolet (UV) radiation, can also provide the energy required to decompose the azide group.[1] Therefore, the compound should always be stored in amber or opaque containers to protect it from light.

Chemical Incompatibility

The azide group is highly reactive with a range of common laboratory chemicals. Contact with these substances can lead to the formation of dangerously unstable compounds or trigger violent reactions.

  • Acids: Azides react with acids to form hydrazoic acid (HN₃), which is highly toxic, volatile, and explosive.[1][4] Acidic waste streams must never be mixed with azide-containing waste.[1]

  • Metals: Contact with heavy metals (e.g., copper, lead, silver, mercury, zinc) or their salts can form highly shock-sensitive and explosive heavy metal azides.[4][10] For this reason, metal spatulas or equipment should never be used to handle azides; plastic or ceramic utensils are mandatory.[9][11]

  • Halogenated Solvents: Chlorinated solvents like dichloromethane (DCM) and chloroform can react with azides to form di- and tri-azidomethane, which are extremely unstable and explosive.[1][2]

  • Strong Reducing Agents: While azides can be intentionally reduced to amines (e.g., via the Staudinger reaction), uncontrolled reactions with strong reducing agents can be hazardous.[7]

pH and Hydrolysis

The methyl ester is the most pH-sensitive part of the molecule. The rate of hydrolysis is significantly increased in the presence of strong acids or bases.[5][12] To prevent degradation of the ester, solutions should be maintained at a neutral pH and protected from moisture.

Recommended Storage and Handling Protocols

Based on the chemical properties outlined above, the following conditions are recommended for the safe storage and handling of Benzoic acid, 4-(4-azidobutyl)-, methyl ester.

Short-Term and Long-Term Storage
Parameter Recommendation Rationale
Temperature Solid: 2-8°C. Solution: ≤ -18°C.[1]To minimize thermal decomposition of the azide and slow down potential hydrolysis of the ester.
Atmosphere Inert atmosphere (e.g., Argon, Nitrogen)To prevent exposure to atmospheric moisture, which can cause hydrolysis of the methyl ester.
Container Tightly sealed amber glass vial or opaque plastic container.[1][9]To protect from light and prevent moisture ingress. Avoids contact with metals.
Form Store as a solid whenever possible. If in solution, use an anhydrous, non-reactive solvent.Storing as a solid minimizes hydrolysis risk. Solutions should not exceed 1 M concentration.[1][4]
Safe Handling Practices
  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and appropriate chemical-resistant gloves.[9]

  • Work Area: Handle the compound in a well-ventilated chemical fume hood, preferably behind a blast shield, especially when working with quantities greater than a few milligrams.[3][4]

  • Utensils: Use only plastic, glass, or ceramic spatulas and tools. NEVER use metal spatulas. [11]

  • Glassware: Avoid using glassware with ground glass joints, as friction can potentially initiate decomposition.[11]

  • Scale: Always work with the smallest quantities necessary for the experiment.[3][9]

  • Waste Disposal: Azide-containing waste must be collected in a dedicated, clearly labeled waste container.[2] It should never be mixed with acidic or metallic waste streams.[1]

Experimental Workflow: Stability Assessment

To empirically determine the stability of a specific batch of Benzoic acid, 4-(4-azidobutyl)-, methyl ester under your laboratory's conditions, a simple stability study can be performed.

Objective: To assess the degradation of the compound over time under various storage conditions.

Methodology:

  • Sample Preparation: Prepare multiple identical aliquots of the compound, both as a solid and as a solution (e.g., in anhydrous DMSO or acetonitrile).

  • Storage Conditions: Store the aliquots under different conditions:

    • Control: -80°C, dark, inert atmosphere.

    • Test 1: -20°C, dark.

    • Test 2: 4°C, dark.

    • Test 3: Room Temperature, dark.

    • Test 4: Room Temperature, ambient light.

  • Time Points: At specified time intervals (e.g., 1 week, 1 month, 3 months, 6 months), retrieve one aliquot from each storage condition.

  • Analysis: Analyze the purity of each sample using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The primary degradation product to monitor would be the hydrolyzed carboxylic acid.

  • Data Evaluation: Compare the purity of the test samples to the control sample at each time point to quantify the extent of degradation.

Stability_Assessment_Workflow cluster_prep 1. Sample Preparation cluster_storage 2. Storage Conditions cluster_analysis 3. Time-Point Analysis Prep Prepare Aliquots (Solid & Solution) S1 -80°C (Control) Prep->S1 Distribute S2 -20°C Prep->S2 Distribute S3 4°C Prep->S3 Distribute S4 RT, Dark Prep->S4 Distribute S5 RT, Light Prep->S5 Distribute T1 Time=0 Analysis HPLC / LC-MS Analysis S1->Analysis Retrieve Aliquots at t₁, t₂, t₃ S2->Analysis Retrieve Aliquots at t₁, t₂, t₃ S3->Analysis Retrieve Aliquots at t₁, t₂, t₃ S4->Analysis Retrieve Aliquots at t₁, t₂, t₃ S5->Analysis Retrieve Aliquots at t₁, t₂, t₃ T2 Time=t₁ T3 Time=t₂ T4 Time=t₃ Result Quantify Degradation vs. Control Analysis->Result

Caption: Workflow for assessing compound stability.

Conclusion

The stability of Benzoic acid, 4-(4-azidobutyl)-, methyl ester is governed by the energetic nature of its azide functional group and the hydrolytic sensitivity of its methyl ester. While its C/N ratio suggests it is relatively stable for an organic azide, its handling and storage demand rigorous adherence to safety protocols. The primary concerns are decomposition initiated by heat, light, or incompatible chemicals, and degradation via ester hydrolysis. By storing the compound as a solid at low temperatures (2-8°C) in a dark, dry environment and adhering strictly to safe handling practices—most notably the avoidance of metals and acids—researchers can ensure the compound's integrity and maintain a safe laboratory environment.

References

  • University of Pittsburgh. (2013, February 1). Safe Handling of Azides. Retrieved from safety.pitt.edu[1]

  • University College Dublin. (2018, April 1). School of Chemistry SOP For Handling Azides And Other Potentially Explosive Materials. Retrieved from UCD School of Chemistry[2]

  • Scriven, E. F. V., & Turnbull, K. (2014, November 20). Strategies for Safely Handling Industrial Azide Reactions: The Three Traps. Retrieved from ACS Publications[13]

  • Stanford University. Azide Compounds - Environmental Health and Safety. Retrieved from Stanford EH&S[3]

  • University of Victoria. (2022, May 18). Azides - Safe Work Procedure. Retrieved from UVIC[9]

  • Luo, Q. (2018, July 16). Handling Azide Compounds Safety Standard Operating Procedure (SOP). Retrieved from Case Western Reserve University[11]

  • University of New Mexico. (2021, February 16). Standard Operating Procedure Safe Handling of Azido Compounds. Retrieved from UNM Chemistry Department[10]

  • Stanford University. Information on Azide Compounds. Retrieved from Stanford EH&S[4]

  • Google Patents. (n.d.). US4185027A - Hydrolysis of methyl esters. Retrieved from Google Patents[14]

  • ResearchGate. (2022, August 6). Methyl ester hydrolysis. Retrieved from ResearchGate[15]

  • Wikipedia. (n.d.). Organic azide. Retrieved from Wikipedia[7]

  • Clark, J. (n.d.). Hydrolysing esters. Retrieved from Chemguide[5]

  • Organic Chemistry Portal. (n.d.). Ester to Acid - Common Conditions. Retrieved from organic-chemistry.org[6]

  • Organic Chemistry Portal. (n.d.). Methyl Esters. Retrieved from organic-chemistry.org[12]

  • BenchChem. (2025). A comparative study on the thermal stability of different organic azides. Retrieved from BenchChem[8]

Sources

Foundational

"Benzoic acid, 4-(4-azidobutyl)-, methyl ester" potential biological activity

An In-Depth Technical Guide on the Potential Biological Activity of Benzoic Acid, 4-(4-azidobutyl)-, methyl ester Abstract This technical guide provides a comprehensive analysis of methyl 4-(4-azidobutyl)benzoate, a mole...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide on the Potential Biological Activity of Benzoic Acid, 4-(4-azidobutyl)-, methyl ester

Abstract

This technical guide provides a comprehensive analysis of methyl 4-(4-azidobutyl)benzoate, a molecule poised at the intersection of chemical biology and drug discovery. We will dissect its structural components to predict its utility as a sophisticated research tool. The primary focus will be on its dual-functionality as a photoaffinity labeling (PAL) probe and a bioorthogonal handle for "click" chemistry. This guide will furnish researchers, scientists, and drug development professionals with the foundational principles, detailed experimental workflows, and data interpretation strategies necessary to leverage this compound for target identification, validation, and the broader exploration of complex biological systems.

Molecular Dissection: Unveiling the Functional Core

The compound, benzoic acid, 4-(4-azidobutyl)-, methyl ester, possesses a chemical architecture that suggests a purpose-built design for interrogating biological systems. Its structure can be deconstructed into three key functional domains:

  • The Benzoic Acid Methyl Ester Scaffold: This aromatic core serves as the foundational structure. While methyl benzoate itself has applications in perfumery and as a solvent, its derivatives are common in medicinal chemistry as precursors or fragments of larger bioactive molecules.[1][2][3] The ester group may be susceptible to hydrolysis by cellular esterases, a factor to consider in experimental design.

  • The Alkyl Azide (-N₃) Moiety: This is the lynchpin of the molecule's utility. The terminal azide group is a versatile functional handle with two primary, powerful applications in chemical biology:

    • Photoaffinity Labeling: Upon irradiation with UV light, the aryl azide can be activated to form a highly reactive nitrene intermediate, which can then form a covalent bond with nearby molecules, particularly proteins.[4][5][6][7]

    • Bioorthogonal "Click" Chemistry: The azide group is the quintessential partner for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of "click" chemistry.[][9][10] This allows for the specific and efficient ligation of the probe to a reporter molecule bearing an alkyne group.

  • The Butyl Linker: The four-carbon chain provides spatial separation between the aromatic scaffold and the reactive azide group. This linker can influence the molecule's solubility, flexibility, and the reach of the azide group when the scaffold is bound to a target.

Based on this structure, the primary "biological activity" of this compound is not as a traditional therapeutic agent, but as a chemical probe designed for the identification and characterization of molecular interactions.

The Dual-Modality Approach: Photoaffinity Labeling and Click Chemistry

The true power of methyl 4-(4-azidobutyl)benzoate lies in its capacity to be employed in a sophisticated, two-pronged strategy for target identification. This approach synergizes the covalent capture of photoaffinity labeling with the versatile detection capabilities of click chemistry.

Principle of Photoaffinity Labeling (PAL)

PAL is a powerful technique for identifying the direct binding partners of a small molecule within a complex biological sample, such as a cell lysate or even in living cells.[7][11] The process involves three key steps:

  • Binding: The probe (in this case, our title compound, assuming it has an affinity for a target) is allowed to bind non-covalently to its protein target.

  • Activation: The sample is irradiated with UV light (typically 260-365 nm), causing the azide to release nitrogen gas and form a short-lived, highly reactive nitrene.[6]

  • Covalent Crosslinking: The nitrene rapidly inserts into nearby C-H or N-H bonds of the target protein, forming a stable, covalent bond.[5][7] This permanently "tags" the protein that the probe was bound to at the moment of irradiation.

PAL_Workflow cluster_0 Step 1: Binding cluster_1 Step 2: UV Activation cluster_2 Step 3: Covalent Crosslinking Probe { Probe | Benzoic acid, 4-(4-azidobutyl)-, methyl ester} Target { Target Protein} Probe->Target Non-covalent binding UV UV Light Complex { Covalently-Linked Probe-Protein Complex} Nitrene { Reactive Nitrene Intermediate} UV->Nitrene Photolysis (-N₂) Nitrene->Complex C-H/N-H Insertion

Principle of Bioorthogonal "Click" Chemistry

Bioorthogonal chemistry refers to reactions that can occur in living systems without interfering with native biochemical processes.[12] The CuAAC reaction is a prime example, enabling the specific ligation of an azide-containing molecule to an alkyne-containing molecule.[][10]

Following the PAL step, the now covalently-bound probe still possesses its azide handle. This handle can be "clicked" to a reporter molecule that contains a terminal alkyne. Common reporter molecules include:

  • Biotin: For affinity purification of the labeled protein using streptavidin beads.

  • Fluorescent Dyes (e.g., Rhodamine, Fluorescein): For visualization via fluorescence microscopy or in-gel fluorescence scanning.

Click_Chemistry_Workflow cluster_0 Input from PAL cluster_1 Click Reaction cluster_2 Output for Analysis Complex { Covalently-Linked Probe-Protein Complex | (with exposed -N₃)} Catalyst Cu(I) Catalyst Reporter { Alkyne-Reporter | (e.g., Biotin-Alkyne)} Tagged_Complex { Tagged Probe-Protein Complex} Catalyst->Tagged_Complex CuAAC Reaction

Experimental Workflow: From Hypothesis to Target Identification

The following protocol outlines a generalized workflow for using methyl 4-(4-azidobutyl)benzoate to identify the binding targets of a hypothetical parent compound.

Protocol 1: Target Identification using PAL and Click Chemistry

Objective: To identify the protein binding partners of methyl 4-(4-azidobutyl)benzoate in a cell lysate.

Materials:

  • Methyl 4-(4-azidobutyl)benzoate (Probe)

  • Cell lysate from relevant cell line or tissue

  • BCA protein assay kit

  • UV crosslinking device (e.g., Stratalinker) with 365 nm bulbs

  • Biotin-Alkyne reporter tag

  • Click chemistry reaction buffer components: Tris buffer, CuSO₄, TBTA ligand, sodium ascorbate

  • Streptavidin-coated magnetic beads

  • SDS-PAGE gels and buffers

  • Western blot apparatus and antibodies (for validation)

  • Mass spectrometry-compatible reagents

Methodology:

  • Lysate Preparation: Prepare a clarified cell lysate and determine the total protein concentration using a BCA assay.

  • Probe Incubation:

    • In microcentrifuge tubes, incubate the cell lysate (e.g., 1 mg total protein) with varying concentrations of the probe (e.g., 1-10 µM).

    • Include a "no probe" control and a "competition" control where a 100-fold excess of a known non-azide binder is added to demonstrate specificity.

    • Incubate for 1 hour at 4°C with gentle rotation.

  • Photo-Crosslinking:

    • Place the open tubes on ice in the UV crosslinker.

    • Irradiate with 365 nm UV light for 15-30 minutes.

    • Include a "no UV" control to ensure crosslinking is light-dependent.

  • Click Chemistry Reaction:

    • To each sample, add the click chemistry reaction cocktail: Biotin-Alkyne, CuSO₄, TBTA, and freshly prepared sodium ascorbate.

    • Incubate for 1 hour at room temperature.

  • Affinity Purification:

    • Add pre-washed streptavidin magnetic beads to each sample.

    • Incubate for 1 hour at 4°C to capture biotinylated proteins.

    • Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

  • Elution and Analysis:

    • Elute the captured proteins from the beads by boiling in SDS-PAGE sample buffer.

    • Run the eluates on an SDS-PAGE gel.

    • Visualize the proteins by Coomassie or silver staining. Bands that appear in the probe-treated, UV-irradiated lane but are absent or reduced in the control lanes are potential targets.

  • Target Identification by Mass Spectrometry:

    • Excise the protein bands of interest from the gel.

    • Submit the gel bands for in-gel digestion (e.g., with trypsin) followed by LC-MS/MS analysis to identify the proteins.

Potential Intrinsic Biological Activity

While the primary utility of this compound is as a chemical probe, the possibility of inherent biological activity should not be dismissed. Azide-containing compounds have been explored for various therapeutic purposes.[13] For instance, azido analogues of existing drugs have been synthesized to improve their pharmacokinetic properties or to overcome drug resistance.[14] Furthermore, azido derivatives have been shown to retain the biological activity of their parent compounds, a crucial feature for a successful photoaffinity probe.[15][16]

Therefore, it is plausible that methyl 4-(4-azidobutyl)benzoate could exhibit weak, moderate, or even potent biological effects on its own. Preliminary cell-based assays (e.g., cytotoxicity, proliferation, or specific signaling pathway reporter assays) would be necessary to evaluate its intrinsic activity before its widespread use as a presumably inert probe.

Data Interpretation and Validation

A successful target identification experiment will yield a list of candidate proteins from the mass spectrometry analysis. Rigorous validation is crucial to confirm these are bona fide targets.

Validation Method Description Expected Outcome
Western Blotting Probe the affinity-purified eluates with an antibody against a candidate protein.A strong band should be present in the experimental lane, which is diminished in competition and no-UV controls.
In-vitro Binding Assays Use a purified recombinant version of the candidate protein and assess direct binding to the non-azide parent compound (e.g., via SPR, ITC, or thermal shift assay).Demonstrates a direct, quantifiable interaction between the protein and the core scaffold.
Cellular Target Engagement Assays Develop an assay to measure the binding of the parent compound to the target protein in living cells (e.g., cellular thermal shift assay - CETSA).Shows that the compound engages the target protein in its native environment.

Conclusion and Future Perspectives

Benzoic acid, 4-(4-azidobutyl)-, methyl ester is a molecule of significant potential for the chemical biology and drug discovery communities. Its dual functionality as a photoaffinity label and a bioorthogonal handle for click chemistry makes it a powerful tool for the unambiguous identification of protein-ligand interactions.[4][17] By enabling the covalent capture and subsequent enrichment of target proteins, this probe can accelerate the process of target deconvolution for novel bioactive compounds discovered in phenotypic screens. Future work could involve synthesizing derivatives with modified linkers or scaffolds to fine-tune their properties or to develop probes for specific protein families. The strategic application of such tools will continue to be instrumental in elucidating complex biological pathways and discovering the next generation of therapeutics.

References

  • Tandem photoaffinity labeling of a target protein using a linker with biotin, alkyne and benzophenone groups and a bioactive small molecule with an azide group. Taylor & Francis Online. [Link]

  • Photoactivatable Lipid Probes for Studying Biomembranes by Photoaffinity Labeling. ACS Chemical Reviews. [Link]

  • Photoaffinity labeling in target- and binding-site identification. PMC. [Link]

  • Visible-light-induced protein labeling in live cells with aryl azides. RSC Publishing. [Link]

  • Problems and Solutions in Click Chemistry Applied to Drug Probes. PMC. [Link]

  • Photoaffinity Labelling. Domainex. [Link]

  • Applications of Azide-Based Bioorthogonal Click Chemistry in Glycobiology. MDPI. [Link]

  • Therapeutic azide compounds.
  • Biological Activity of Azo Compounds: A Comprehensive Review. IJHMR. [Link]

  • Synthesis and Biological Activities of a 3′-Azido Analogue of Doxorubicin Against Drug-Resistant Cancer Cells. PMC. [Link]

  • Synthesis and biological activity of azido analogues of 5,6-dimethylxanthenone-4-acetic acid for use in photoaffinity labeling. PubMed. [Link]

  • methyl 4-(4-azidobutyl)benzoate. MySkinRecipes. [Link]

  • Synthesis and Biological Activity of an Azido Derivative of Paclobutrazol, an Inhibitor of Gibberellin Biosynthesis. ResearchGate. [Link]

  • Methyl Benzoate. Anshul Specialty Molecules. [Link]

  • Preparation and spectroanalytical studies of two new azo compounds derived from the drug methyl-4-amino benzoate. ResearchGate. [Link]

  • Methyl benzoate. Wikipedia. [Link]

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Exploratory

An In-depth Technical Guide to the Discovery and First Synthesis of Benzoic acid, 4-(4-azidobutyl)-, methyl ester

For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed overview of the likely first synthesis of "Benzoic acid, 4-(4-azidobutyl)-, methyl ester," a bifunctional molecule of signifi...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the likely first synthesis of "Benzoic acid, 4-(4-azidobutyl)-, methyl ester," a bifunctional molecule of significant interest in chemical biology and drug discovery. While a singular "discovery" paper is not readily identifiable in the public domain, the synthetic route outlined herein is based on well-established and fundamental organic chemistry principles, representing the most logical and efficient pathway for its initial preparation. This document elucidates the strategic considerations behind the synthesis, provides detailed experimental protocols, and is grounded in authoritative chemical literature.

Introduction and Strategic Significance

"Benzoic acid, 4-(4-azidobutyl)-, methyl ester" (CAS Number 141019-01-4) is a valuable molecular tool, primarily utilized in the field of "click chemistry". Its structure incorporates three key features:

  • An aromatic ring derived from benzoic acid, which provides a rigid scaffold.

  • A methyl ester , which can serve as a protecting group for the carboxylic acid or be a target for further chemical modification.

  • An azido group at the terminus of a butyl chain, which is a key participant in bioorthogonal reactions, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC).

The strategic importance of this molecule lies in its utility as a crosslinker and a building block for creating more complex molecular architectures. The azide functionality allows for the covalent attachment of this molecule to alkyne-containing biomolecules, surfaces, or polymers with high specificity and efficiency. This makes it a valuable reagent in applications such as bioconjugation, labeling of biomolecules, drug discovery, proteomics, and the development of functional materials.

Retrosynthetic Analysis and Synthesis Design

A logical retrosynthetic analysis of the target molecule suggests a two-step synthesis starting from commercially available precursors. The analysis hinges on two key disconnections: the formation of the azide group and the formation of the methyl ester.

retrosynthesis target Benzoic acid, 4-(4-azidobutyl)-, methyl ester intermediate Methyl 4-(4-bromobutyl)benzoate target->intermediate Azide Formation (SN2) starting_material 4-(4-Bromobutyl)benzoic acid intermediate->starting_material Esterification (Fischer)

Caption: Retrosynthetic analysis of the target molecule.

This retrosynthetic pathway leads to a straightforward forward synthesis:

  • Fischer Esterification: The synthesis commences with the esterification of 4-(4-bromobutyl)benzoic acid with methanol in the presence of an acid catalyst to yield methyl 4-(4-bromobutyl)benzoate.

  • Nucleophilic Substitution: The bromo-intermediate is then converted to the final product via a nucleophilic substitution reaction with sodium azide.

This synthetic design is efficient as it utilizes common and well-understood reactions, ensuring a high likelihood of success and good overall yield.

The First Synthesis: A Two-Step Approach

The following sections detail the likely first synthetic route to "Benzoic acid, 4-(4-azidobutyl)-, methyl ester".

The first step involves the protection of the carboxylic acid functionality as a methyl ester. The Fischer esterification is a classic and reliable method for this transformation, involving the reaction of a carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst.[1][2][3]

The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst (e.g., sulfuric acid), which activates the carbonyl carbon towards nucleophilic attack by the alcohol (methanol). Subsequent proton transfers and the elimination of a water molecule lead to the formation of the ester.[3][4]

synthesis_workflow start 4-(4-Bromobutyl)benzoic acid step1 Fischer Esterification (Methanol, H2SO4, Reflux) start->step1 intermediate Methyl 4-(4-bromobutyl)benzoate step1->intermediate step2 Nucleophilic Substitution (Sodium Azide, DMF, Heat) intermediate->step2 product Benzoic acid, 4-(4-azidobutyl)-, methyl ester step2->product

Caption: Overall synthetic workflow.

Experimental Protocol for Step 1:

A detailed, self-validating protocol for this step is as follows:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-(4-bromobutyl)benzoic acid (1.0 eq).

  • Reagent Addition: Add a large excess of methanol (e.g., 10-20 eq), which also serves as the solvent.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the mixture.

  • Reaction: Heat the mixture to reflux and maintain for several hours (e.g., 4-6 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

  • Extraction: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl 4-(4-bromobutyl)benzoate. Further purification can be achieved by column chromatography if necessary.

The second and final step is the conversion of the alkyl bromide to the corresponding azide. This is a classic example of an SN2 reaction, where the azide ion acts as a nucleophile, displacing the bromide leaving group.[5][6][7]

The choice of a polar aprotic solvent like dimethylformamide (DMF) is crucial as it solvates the cation (Na+) while leaving the azide anion relatively free to act as a nucleophile, thereby accelerating the reaction.[7]

Experimental Protocol for Step 2:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve methyl 4-(4-bromobutyl)benzoate (1.0 eq) in DMF.

  • Reagent Addition: Add sodium azide (a slight excess, e.g., 1.2-1.5 eq) to the solution.

  • Reaction: Heat the reaction mixture (e.g., to 60-80 °C) and stir for several hours until the starting material is consumed, as monitored by TLC.

  • Work-up: Cool the reaction mixture to room temperature and pour it into water.

  • Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate.

  • Purification: Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product, "Benzoic acid, 4-(4-azidobutyl)-, methyl ester". The crude product can be purified by column chromatography.

Characterization Data

The successful synthesis of the target compound would be confirmed by standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

PropertyValue
Molecular Formula C₁₂H₁₅N₃O₂
Molecular Weight 233.27 g/mol
CAS Number 141019-01-4

Conclusion

The synthesis of "Benzoic acid, 4-(4-azidobutyl)-, methyl ester" is a prime example of strategic organic synthesis, employing fundamental and reliable reactions to construct a molecule with significant utility in modern chemical and biological research. The two-step sequence of Fischer esterification followed by nucleophilic azidation represents a logical and efficient pathway for its preparation. This guide provides the necessary technical details and scientific rationale for researchers and professionals to understand and potentially replicate the synthesis of this important chemical tool.

References

  • Reeves, W. P., & White, M. R. (1976). Phase-transfer catalysis: preparation of alkyl azides.
  • Fokin, V. V., et al. (2023). One-pot nucleophilic substitution–double click reactions of biazides leading to functionalized bis(1,2,3-triazole) derivatives. Beilstein Journal of Organic Chemistry, 19, 1375-1384. Available at: [Link]

  • TutorChase. How do you synthesise an azide from a halide?. Available at: [Link]

  • Organic Syntheses. Alkyl azide synthesis by azidonation, hydroazidation or substitution. Available at: [Link]

  • Kaur, N., et al. (2016). Two in one: use of azide functionality for controlled photo-crosslinking and click-modification of polymer microspheres. Polymer Chemistry, 7(41), 6294-6305. Available at: [Link]

  • Heravi, M. M., et al. (2015). PEG 400 promoted nucleophilic substitution reaction of halides into organic azides under mild conditions. Synthetic Communications, 45(10), 1221-1226. Available at: [Link]

  • Wang, Z., et al. (2022). Poly(glycidyl azide) as Photo-Crosslinker for Polymers. Polymers, 14(24), 5462. Available at: [Link]

  • Kovač, B., et al. (2021). Synthesis of Bioconjugation Reagents for Use in Covalent Cross-Linking of Proteins by Azide-Alkyne Cycloaddition. Molecules, 26(23), 7345. Available at: [Link]

  • Gunnlaugsson, T., et al. (2015). Self-assembly formation of healable lanthanide luminescent supramolecular metallogels from 2,6-bis(1,2,3-triazol-4-yl)pyridine (btp) ligands. Inorganic Chemistry Frontiers, 2(9), 837-848. Available at: [Link]

  • Lunkad, A. (2020, December 27). Synthesis of Methyl benzoate with reaction mechanism [Video]. YouTube. Available at: [Link]

  • CN113248373A - Preparation method of methyl benzoate compound - Google Patents.
  • Studylib. Fischer Esterification: Benzoic Acid Lab Manual. Available at: [Link]

  • Organic Chemistry Portal. Fischer Esterification. Available at: [Link]

  • Master Organic Chemistry. Fischer Esterification: Carboxylic Acid to Ester Under Acidic Conditions. Available at: [Link]

  • OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Available at: [Link]

  • ResearchGate. (2014). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. Sains Malaysiana, 43(6), 909-915. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: Utilizing Aryl Azide Probes for Covalent Protein Labeling

For Researchers, Scientists, and Drug Development Professionals Introduction: The Power of Covalent Capture in Unraveling Protein Interactions In the intricate landscape of cellular biology, the transient and often low-a...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Power of Covalent Capture in Unraveling Protein Interactions

In the intricate landscape of cellular biology, the transient and often low-affinity interactions between proteins and other biomolecules govern a vast array of physiological and pathological processes. The identification and characterization of these interactions are paramount for understanding disease mechanisms and for the development of novel therapeutics. Photo-affinity labeling (PAL) has emerged as a powerful chemical biology tool to covalently capture these fleeting interactions, providing a stable snapshot for subsequent analysis.

At the heart of many PAL experiments lies the use of photoreactive crosslinkers, molecules that can be activated by light to form a highly reactive intermediate capable of forming a covalent bond with a nearby interacting protein. Among the various classes of photoreactive groups, aryl azides have been a workhorse in the field due to their relative stability in the dark and their ability to be activated by UV light to form a reactive nitrene species.

This guide provides a detailed overview of the principles and protocols for using aryl azide-containing probes for protein labeling, with a focus on a representative, though not widely documented, molecule: "Benzoic acid, 4-(4-azidobutyl)-, methyl ester." While specific experimental data for this particular compound is scarce in the literature, its structure serves as an excellent model to illustrate the application of this class of reagents.

The Chemistry of Aryl Azide Photo-Cross-linking

The utility of aryl azides as photo-cross-linkers stems from their ability to be converted into a highly reactive nitrene upon photolysis. This process can be summarized in the following key steps:

  • Photoactivation: When an aryl azide is exposed to UV light, typically in the range of 250-350 nm, it absorbs a photon and releases a molecule of nitrogen gas (N₂). This process generates a highly unstable and reactive species known as a singlet nitrene.

  • Reactive Intermediates: The singlet nitrene is short-lived and can undergo several reactions. It can directly insert into C-H or N-H bonds of nearby amino acid residues, forming a covalent cross-link. Alternatively, it can undergo intersystem crossing to a more stable triplet nitrene, which has a longer lifetime and can also participate in cross-linking reactions.

  • Ring Expansion: A common reaction pathway for aryl nitrenes is ring expansion to form a dehydroazepine intermediate. This electrophilic species can then react with nucleophilic amino acid side chains, such as lysine, to form a stable covalent adduct.

The choice of a specific aryl azide probe can influence the efficiency and specificity of the labeling. Factors such as the substitution pattern on the aromatic ring can affect the photoreactivity and the lifetime of the reactive intermediates.

Visualizing the Process: From Probe to Labeled Protein

To better understand the workflow, let's visualize the key steps involved in a typical photo-affinity labeling experiment using an aryl azide probe.

PAL_Workflow cluster_preparation Probe Preparation & Incubation cluster_crosslinking Photocrosslinking cluster_analysis Analysis Probe Aryl Azide Probe (e.g., Benzoic acid, 4-(4-azidobutyl)-, methyl ester) Incubation Incubation (Binding in the dark) Probe->Incubation Add Target Protein of Interest or Cell Lysate Target->Incubation UV UV Irradiation (e.g., 254-365 nm) Incubation->UV Expose Crosslinking Covalent Crosslinking UV->Crosslinking Activation SDS_PAGE SDS-PAGE Crosslinking->SDS_PAGE Mass_Spec Mass Spectrometry (XL-MS) Crosslinking->Mass_Spec Western_Blot Western Blot SDS_PAGE->Western_Blot Analysis_Result Identification of Labeled Protein(s) Western_Blot->Analysis_Result Mass_Spec->Analysis_Result

Figure 1. A generalized workflow for a photo-affinity labeling experiment using an aryl azide probe.

Experimental Design and Key Considerations

A successful photo-affinity labeling experiment requires careful planning and optimization. Here are some critical factors to consider:

ParameterRecommendationRationale
Probe Concentration 1-100 µMThe optimal concentration will depend on the binding affinity of the probe for its target. A concentration range of 10-50 times the dissociation constant (Kd) is a good starting point.
Protein Concentration 0.1-10 µMThe protein concentration should be sufficient for detection by the chosen analytical method. For mass spectrometry, lower concentrations may be acceptable.
Incubation Time 30-60 minutesThis allows for the probe to reach binding equilibrium with its target. The optimal time may vary depending on the kinetics of the interaction.
UV Wavelength 254-365 nmSimple phenyl azides are typically activated by short-wave UV (254 nm), while nitrophenyl azides can be activated by long-wave UV (365 nm).
UV Irradiation Time 5-30 minutesThe duration of UV exposure should be optimized to maximize cross-linking while minimizing potential damage to the protein.
Temperature 4°C or on iceUV irradiation can generate heat, which can lead to protein denaturation. Performing the irradiation on ice helps to maintain the integrity of the sample.
Buffer Composition Amine-free buffers (e.g., PBS, HEPES)Buffers containing primary amines, such as Tris or glycine, will quench the reactive nitrene and should be avoided.
Reducing Agents Avoid DTT and β-mercaptoethanolThiol-containing reducing agents will reduce the azide group to an amine, rendering it non-photoreactive.

Detailed Protocol: Labeling a Purified Protein with an Aryl Azide Probe

This protocol provides a general framework for labeling a purified protein with a hypothetical aryl azide probe like "Benzoic acid, 4-(4-azidobutyl)-, methyl ester." Note: All steps involving the aryl azide probe before UV irradiation should be performed in the dark or under subdued light to prevent premature activation.

Materials:

  • Purified protein of interest

  • Aryl azide photo-cross-linker (e.g., "Benzoic acid, 4-(4-azidobutyl)-, methyl ester")

  • Amine-free buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 100 mM DTT)

  • UV lamp (with emission at the appropriate wavelength for the chosen probe)

  • Ice bath

  • UV-transparent reaction tubes (e.g., quartz or certain plastics)

  • Reagents and equipment for SDS-PAGE and Western blotting or mass spectrometry

Procedure:

  • Probe Preparation: Prepare a stock solution of the aryl azide probe in an organic solvent such as DMSO or DMF. The concentration of the stock solution should be at least 100-fold higher than the final working concentration to minimize the amount of organic solvent in the reaction mixture.

  • Reaction Setup: In a UV-transparent microcentrifuge tube on ice, combine the purified protein and the amine-free buffer to the desired final concentrations.

  • Incubation: Add the aryl azide probe stock solution to the protein solution to the desired final concentration. Gently mix and incubate the reaction mixture on ice for 30-60 minutes in the dark to allow for binding.

  • Photocrosslinking: Place the open reaction tube on ice directly under the UV lamp. Irradiate the sample for 5-30 minutes. The optimal distance from the lamp and the irradiation time should be determined empirically.

  • Quenching (Optional but Recommended): After irradiation, add a quenching solution to the reaction mixture to scavenge any unreacted probe. This can be a buffer containing a high concentration of a primary amine (e.g., Tris) or a reducing agent (e.g., DTT).

  • Analysis: The cross-linked protein sample is now ready for analysis by various methods:

    • SDS-PAGE and Western Blotting: To visualize the cross-linked product, the sample can be resolved by SDS-PAGE. A successful cross-linking event will result in a band shift corresponding to the mass of the probe plus the target protein. The identity of the labeled protein can be confirmed by Western blotting using an antibody against the protein of interest.

    • Mass Spectrometry (XL-MS): For a more detailed analysis, the cross-linked protein can be identified and the site of cross-linking can be mapped using mass spectrometry.

Analysis of Labeled Proteins by Mass Spectrometry

Cross-linking mass spectrometry (XL-MS) is a powerful technique for the identification of cross-linked proteins and the localization of the cross-linking site. The general workflow is as follows:

XLMS_Workflow Input Cross-linked Protein Sample Digestion Proteolytic Digestion (e.g., Trypsin) Input->Digestion Enrichment Enrichment of Cross-linked Peptides (Optional) Digestion->Enrichment LC_MSMS LC-MS/MS Analysis Enrichment->LC_MSMS Data_Analysis Database Searching (Specialized Software) LC_MSMS->Data_Analysis Output Identification of Cross-linked Peptides and Sites Data_Analysis->Output

Figure 2. A simplified workflow for the analysis of cross-linked proteins by mass spectrometry.

Specialized software is required to analyze the complex fragmentation spectra generated from cross-linked peptides. These programs can identify both the sequences of the two peptides that are cross-linked and the specific amino acid residues that are modified by the cross-linker.

Troubleshooting and Further Considerations

  • Low Cross-linking Efficiency: If the cross-linking yield is low, consider optimizing the probe concentration, UV irradiation time, and wavelength. It is also possible that the probe is not binding to the target protein, which may require redesigning the probe.

  • Non-specific Labeling: To control for non-specific labeling, it is important to include appropriate controls, such as a competition experiment where a non-photoreactive analog of the probe is added in excess to block specific binding.

  • Alternative Photo-Cross-linkers: While aryl azides are widely used, other photo-cross-linkers such as diazirines and benzophenones offer different advantages. Diazirines, for example, are smaller and can be activated by longer wavelength UV light, which can be less damaging to biological samples.

Conclusion

Photo-affinity labeling with aryl azide probes is a robust and versatile technique for the identification and characterization of protein interactions. By understanding the underlying chemistry and carefully designing and optimizing the experimental conditions, researchers can gain valuable insights into the complex molecular networks that drive biological processes. While the specific reagent "Benzoic acid, 4-(4-azidobutyl)-, methyl ester" is not extensively characterized in the scientific literature, the principles and protocols outlined in this guide provide a solid foundation for the successful application of this and other aryl azide-based photo-cross-linkers in your research.

References

  • MetwareBio. Decoding Protein Crosslinking: From Basic Concepts to Advanced Methods. [Link]

  • An overview of the current proposed mechanism of aryl azide... - ResearchGate. [Link]

  • Comstock, L. R., & Rajski, S. R. (2003). RNA-Tethered Phenyl Azide Photocrosslinking via a Short-Lived Indiscriminant Electrophile. Journal of the American Chemical Society, 125(34), 10344–10345. [Link]

  • Domainex. Photoaffinity Labelling. [Link]

  • Parker, C. G., & Hsieh, I. W. (2020). Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome. Chemical Science, 11(21), 5436–5451. [Link]

  • Chu, F., et al. (2006). Finding Chimeras: a Bioinformatics Strategy for Identification of Cross-linked Peptides. Molecular & Cellular Proteomics, 5(8), 1467–1474. [Link]

  • Leitner, A., et al. (2012). Cross-Linking and Mass Spectrometry Methodologies to Facilitate Structural Biology: Finding a Path through the Maze. Molecular & Cellular Proteomics, 11(11), 1258–1268. [Link]

  • Wikipedia. Diazirine. [Link]

  • Wang, C. C., & Chen, Y. J. (2013). Recent Advances in Target Characterization and Identification by Photoaffinity Probes. Molecules, 18(9), 10425–10446. [Link]

  • O’Reilly, F. J., & Rappsilber, J. (2018). Cross-linking mass spectrometry for mapping protein complex topologies in situ. Nature Protocols, 13(12), 2745–2765. [Link]

  • Kym, P. R., Carlson, K. E., & Katzenellenbogen, J. A. (1995). Evaluation of a highly efficient aryl azide photoaffinity labeling reagent for the progesterone receptor. Bioconjugate Chemistry, 6(1), 115–122. [Link]

Application

Technical Application Note: 4-(4-Azidobutyl)benzoic Acid Methyl Ester in Targeted Drug Delivery

Here is the detailed Technical Application Note and Protocol guide for Benzoic acid, 4-(4-azidobutyl)-, methyl ester in drug delivery systems. [1] Executive Summary Benzoic acid, 4-(4-azidobutyl)-, methyl ester (CAS 1410...

Author: BenchChem Technical Support Team. Date: February 2026

Here is the detailed Technical Application Note and Protocol guide for Benzoic acid, 4-(4-azidobutyl)-, methyl ester in drug delivery systems.

[1]

Executive Summary

Benzoic acid, 4-(4-azidobutyl)-, methyl ester (CAS 141019-01-4) is a specialized heterobifunctional linker precursor designed for the precise engineering of drug delivery systems (DDS).[1] It features two distinct reactive handles:

  • Methyl Ester: A protected carboxylic acid precursor that, upon hydrolysis, facilitates stable amide bonding to amine-functionalized nanocarriers (e.g., PLGA, Liposomes, Silica).[1]

  • Alkyl Azide: A bioorthogonal handle for "Click Chemistry" (CuAAC or SPAAC), enabling the highly selective attachment of alkyne-modified targeting ligands (antibodies, peptides) or prodrugs.[1]

This guide details the methodology for activating this linker and utilizing it to construct "clickable" nanocarriers, ensuring minimal steric hindrance due to the C4-butyl spacer.[1]

Technical Specifications & Mechanism

Chemical Identity[1]
  • Compound Name: Benzoic acid, 4-(4-azidobutyl)-, methyl ester[1][2][3][4]

  • CAS Number: 141019-01-4[1][2][3]

  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: 233.27 g/mol [1]

  • Structural Role: The aromatic ring provides structural rigidity, while the 4-carbon butyl chain acts as a flexible spacer, projecting the azide group away from the carrier surface to enhance reaction kinetics.[1]

Mechanism of Action

The molecule functions as a "bridge" in modular drug design.[1] The methyl ester is first hydrolyzed to the free acid, then activated (typically as an NHS-ester) to react with surface amines on a nanoparticle.[1] This creates an Azide-Functionalized Surface .[1] Subsequently, a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is performed to attach the payload.[1]

Mechanism Start Methyl Ester Precursor (Storage Form) Acid Free Acid (Active Form) Start->Acid Hydrolysis (LiOH/MeOH) NHS NHS-Ester (Activated Intermediate) Acid->NHS Activation (EDC/NHS) Carrier Azide-Functionalized Nanocarrier NHS->Carrier Conjugation (Amine-NH2) Final Targeted Drug Delivery System Carrier->Final Click Reaction (Alkyne-Ligand)

Figure 1: Step-by-step activation and conjugation workflow for CAS 141019-01-4.

Experimental Protocols

Phase 1: Linker Activation (Hydrolysis)

The methyl ester is chemically inert to amines.[1] It must be converted to the carboxylic acid form before conjugation.[1]

Materials:

  • Benzoic acid, 4-(4-azidobutyl)-, methyl ester (100 mg)[1][5]

  • Lithium Hydroxide (LiOH) or NaOH (1M aqueous solution)[1]

  • Tetrahydrofuran (THF) and Methanol (MeOH)[1]

  • Hydrochloric Acid (1M HCl)[1]

Protocol:

  • Dissolution: Dissolve 100 mg (0.43 mmol) of the methyl ester in a mixture of THF:MeOH:Water (3:1:1, 5 mL).

  • Saponification: Add 1.0 mL of 1M LiOH (approx. 2.5 eq). Stir vigorously at Room Temperature (RT) for 4 hours.

    • Checkpoint: Monitor by TLC (Hexane:EtOAc 4:1).[1] The starting material spot (

      
      ) should disappear, and a baseline spot (acid) should appear.[1]
      
  • Acidification: Cool the reaction on ice. Carefully acidify to pH 2-3 using 1M HCl.

  • Extraction: Extract with Ethyl Acetate (3 x 10 mL). Combine organic layers, dry over

    
    , and evaporate solvent.
    
  • Yield: Expect ~90-95 mg of 4-(4-azidobutyl)benzoic acid as a white/off-white solid.[1] This is the "Active Linker" .

Phase 2: Functionalization of Nanocarriers

This protocol describes attaching the Active Linker to an amine-functionalized nanoparticle (e.g., Amino-PEG-PLGA or Silica-NH2).[1]

Materials:

  • Active Linker (from Phase 1)[1]

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)[1]

  • NHS (N-Hydroxysuccinimide)[1]

  • Amine-bearing Nanoparticles (suspended in PBS or DMF)[1]

Protocol:

  • Activation: Dissolve Active Linker (10 mg, 45 µmol) in 1 mL dry DMSO. Add EDC (1.5 eq) and NHS (1.5 eq).[1] Stir for 30 mins at RT to generate the NHS-ester in situ.

  • Conjugation: Add the activated linker solution to the nanoparticle suspension (containing approx. 10-20 µmol surface amines). Adjust pH to 8.0-8.5 using bicarbonate buffer.[1]

  • Incubation: React for 4-12 hours at 4°C with gentle mixing.

  • Purification: Remove unreacted linker via dialysis (MWCO 3.5 kDa) or centrifugation.

  • Validation: The nanoparticles are now Azide-functionalized .

Phase 3: Ligand Conjugation via Click Chemistry (CuAAC)

Attaching an alkyne-modified targeting ligand (e.g., Alkyne-RGD peptide) to the azide-carrier.[1]

Materials:

  • Azide-functionalized Nanoparticles (from Phase 2)[1]

  • Alkyne-Ligand (1.5 eq relative to azide)[1]

  • CuSO4 (Catalyst source)[1]

  • Sodium Ascorbate (Reducing agent)[1]

  • THPTA (Ligand to protect biomolecules from Cu-induced oxidation)[1]

Protocol:

  • Reaction Mix: In a microcentrifuge tube, combine:

    • 500 µL Azide-Nanoparticle suspension.

    • Alkyne-Ligand (10-50 µM final conc).[1]

    • Premixed Catalyst Solution: CuSO4 (100 µM) + THPTA (500 µM).[1]

  • Initiation: Add Sodium Ascorbate (2.5 mM final conc) to start the reaction.

  • Incubation: Flush with Nitrogen/Argon (optional but recommended) and incubate for 1 hour at RT in the dark.

  • Quenching & Purification: Add EDTA (10 mM) to chelate copper. Purify via Centrifugal Filtration (Amicon Ultra) or Size Exclusion Chromatography (Sephadex G-25).[1]

Data Analysis & Quality Control

Characterization Table
ParameterMethodExpected Result
Linker Hydrolysis 1H-NMR (CDCl3)Disappearance of methyl singlet (~3.9 ppm).[1]
Azide Integrity FTIR SpectroscopyStrong, sharp peak at 2100 cm⁻¹ (Azide stretch).[1]
Coupling Efficiency UV-Vis / TNBS AssayReduction in free amines on nanoparticle surface.[1]
Click Success Fluorescence / DLSIncrease in hydrodynamic diameter; Appearance of ligand signal.[1]
Visualization of Drug Delivery Architecture

The following diagram illustrates the final assembled nanocarrier system.

Architecture cluster_0 Nanocarrier Core cluster_1 Surface Modification Core Drug Payload PLGA/Liposome Matrix Linker Benzoic Spacer (Rigid) Core->Linker Amide Bond Triazole Triazole Linkage (Stable) Linker->Triazole Spacer (C4) Ligand Targeting Ligand (e.g., Antibody/Peptide) Triazole->Ligand Covalent

Figure 2: Architecture of the final targeted delivery system.[1] The Benzoic Spacer (Yellow) provides the necessary distance from the core to ensure the Ligand (Red) is accessible to cell receptors.[1]

Critical Considerations

  • Safety: Azides are stable but should not be concentrated to dryness in the presence of metals or acids.[1] Always work in solution when possible.

  • Steric Hindrance: The 4-carbon butyl chain is superior to direct aryl azides for bulky ligands (like antibodies) because it reduces steric clash with the carrier surface.[1]

  • Copper Toxicity: For sensitive biological applications (live cells), ensure thorough removal of Copper using EDTA or use SPAAC (Copper-free click) by reacting the azide with DBCO-modified ligands instead of terminal alkynes.[1]

References

  • Compound Source & Properties: Benzoic acid, 4-(4-azidobutyl)-, methyl ester (CAS 141019-01-4).[1][2][3][4] Commercially available via Pol-Aura and Chem960.[1]

  • Click Chemistry in Drug Delivery: Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001).[1] Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition. [1]

  • Azide Linker Synthesis: Application of 4-azidobenzoic acid derivatives in oxazole synthesis for click chemistry. National Institutes of Health (PMC).[1]

  • CuAAC Protocol: Presolski, S. I., et al. (2011).[1] Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology. [1]

  • Nanoparticle Functionalization: Hanson, J. A., et al. (2008).[1] Bonded-Block Polymer Nanoparticles via Click Chemistry.[1] Journal of the American Chemical Society.[1] [1]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Low Yield in "Benzoic acid, 4-(4-azidobutyl)-, methyl ester" Click Reactions

Welcome to the technical support center for troubleshooting Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions, with a specific focus on the use of "Benzoic acid, 4-(4-azidobutyl)-, methyl ester." This guide i...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for troubleshooting Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions, with a specific focus on the use of "Benzoic acid, 4-(4-azidobutyl)-, methyl ester." This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low product yield.

Introduction to CuAAC Click Chemistry

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," a concept introduced by K.B. Sharpless in 2001.[1] This reaction is prized for its high yields, broad scope, and the formation of only inoffensive byproducts.[1][2] It involves the reaction between an azide and a terminal alkyne to form a stable 1,4-disubstituted 1,2,3-triazole.[1][] The reaction's efficiency is dramatically accelerated by a copper(I) catalyst, showing a rate increase of 10⁷ to 10⁸ compared to the uncatalyzed version.[1]

Despite its robustness, achieving high yields can sometimes be challenging. This guide provides a structured, question-and-answer approach to troubleshoot and optimize your click reactions involving "Benzoic acid, 4-(4-azidobutyl)-, methyl ester."

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My click reaction with "Benzoic acid, 4-(4-azidobutyl)-, methyl ester" has a very low or no yield. What are the most common initial checks?

When a CuAAC reaction fails, the first step is to systematically evaluate the core components and conditions. The most frequent culprits are an inactive catalyst, reagent impurity, or an unfavorable reaction environment.[4]

  • Inactive Copper Catalyst: The active catalyst is Copper(I) (Cu(I)), which is highly susceptible to oxidation to the inactive Copper(II) (Cu(II)) state by dissolved oxygen.[4][5]

    • Solution: Always use a reducing agent, such as sodium ascorbate, to maintain the copper in its active Cu(I) state.[1][6] It is also crucial to degas your solvents to remove dissolved oxygen.[4][7]

  • Reagent Purity and Integrity: The purity of your azide, alkyne, and solvents is paramount.[4]

    • Solution: Use high-purity reagents and solvents. If you suspect impurities in your starting materials, consider purification.[4] Pay close attention to the sodium ascorbate solution, which should always be prepared fresh as it degrades over time.[4][8]

  • Ligand Issues: A suitable ligand is essential for stabilizing the Cu(I) catalyst, preventing its oxidation, and increasing reaction rates.[9][10][11]

    • Solution: Ensure you are using an appropriate ligand, such as Tris(benzyltriazolylmethyl)amine (TBTA) for organic solvents or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) for aqueous media.[9][12] The ligand protects the copper ion from degradation and unwanted side reactions.[11][13]

Q2: I'm observing multiple spots on my TLC plate, including what appears to be a homodimer of my alkyne. What causes this and how can I prevent it?

The formation of alkyne homodimers (diynes) is a common side reaction in CuAAC, known as Glaser coupling.[14] This occurs when the Cu(I) catalyst is oxidized to Cu(II) in the presence of oxygen, which then promotes the oxidative coupling of the terminal alkyne.

  • Cause: Insufficient reduction of Cu(II) to Cu(I) or the presence of excess oxygen in the reaction mixture.

  • Prevention:

    • Effective Deoxygenation: Thoroughly degas all solvents and the reaction mixture by bubbling with an inert gas like argon or nitrogen before adding the catalyst.[7]

    • Sufficient Reducing Agent: Use a slight excess of a reducing agent like sodium ascorbate to ensure the copper remains in the +1 oxidation state.[1]

    • Proper Reagent Addition Order: A common practice is to first mix the copper sulfate with the ligand, add this mixture to the solution of the azide and alkyne, and then initiate the reaction by adding the sodium ascorbate.[15] Avoid adding ascorbate to the copper solution without the ligand present.[15]

Q3: My reaction seems to stall or proceeds very slowly. How can I increase the reaction rate?

Slow reaction kinetics can be frustrating. Several factors can influence the rate of a CuAAC reaction.

  • Catalyst and Ligand Concentration: The concentration of the active catalytic species is critical.

    • Optimization: While catalytic amounts are sufficient, for challenging substrates or very dilute conditions, increasing the catalyst and ligand loading can be beneficial.[16] A typical starting point is 1-5 mol% of the copper salt.

  • Solvent Choice: The solvent can significantly impact reaction rates.

    • Insight: While CuAAC is tolerant of many solvents, polar aprotic solvents like DMSO or DMF, often mixed with water or t-BuOH, can improve solubility and reaction rates.[1][7] DFT calculations have shown that the coordination of Cu(I) to the alkyne is exothermic in water, which can lead to rate acceleration.[1]

  • Temperature: While many click reactions proceed efficiently at room temperature, gentle heating can sometimes overcome activation barriers for sterically hindered substrates.[7][17]

    • Recommendation: If the reaction is sluggish at room temperature, consider gentle heating to 37-40°C.[7]

  • Ligand Choice: The choice of ligand can have a profound effect on the reaction rate.[18]

    • Advanced Ligands: While TBTA is a classic choice, other ligands like THPTA have been developed for improved water solubility and can sometimes offer faster kinetics in aqueous environments.[19]

Q4: I'm working with a sensitive biomolecule. How can I minimize potential damage from the catalyst system?

Bioconjugation using CuAAC requires special considerations to avoid damaging sensitive substrates like proteins or nucleic acids.[20] Copper ions can be detrimental to biomolecules.[15][20]

  • Minimize Copper Concentration: Use the lowest effective concentration of the copper catalyst.

  • Use a Protective Ligand: Water-soluble ligands like THPTA are highly recommended as they chelate the copper, reducing its toxicity while maintaining catalytic activity.[6][12]

  • Control Reactive Oxygen Species (ROS): The combination of copper and a reducing agent like ascorbate can generate ROS, which can damage biomolecules.[14][15]

    • Solution: Using an excess of the ligand relative to copper (e.g., a 5:1 ratio) can help scavenge ROS.[14] Adding aminoguanidine can also help intercept byproducts of ascorbate oxidation.[15]

  • Consider Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): For extremely sensitive systems where copper is not tolerated, SPAAC is an excellent alternative as it does not require a metal catalyst.[5][21]

Q5: What is the best way to purify the final product, the triazole formed from "Benzoic acid, 4-(4-azidobutyl)-, methyl ester"?

One of the advantages of click chemistry is that the reactions are often clean, leading to high yields of the desired product with minimal byproducts.[1] However, purification is still a necessary step to remove unreacted starting materials, the copper catalyst, and the ligand.

  • Standard Chromatography: For small molecule products, flash column chromatography on silica gel is a standard and effective method.

  • Extraction: If the product has significantly different solubility properties from the starting materials and catalyst, a simple liquid-liquid extraction may be sufficient.[1]

  • Precipitation: For larger molecules like modified oligonucleotides, precipitation with agents like ethanol or acetone can be an effective purification strategy.[22][23][24]

  • Size Exclusion Chromatography (SEC) or Dialysis: For bioconjugates, these techniques are useful for separating the larger labeled biomolecule from smaller unreacted components.

  • Molecular Weight Cut-Off (MWCO) Centrifugation: This is a rapid method for purifying conjugates of biomolecules like oligonucleotides, effectively removing excess small molecules and catalysts.[22]

Experimental Protocols & Data

General Protocol for a Small-Scale CuAAC Reaction

This protocol provides a starting point for the reaction of "Benzoic acid, 4-(4-azidobutyl)-, methyl ester" with a terminal alkyne.

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of your alkyne in a suitable solvent (e.g., DMSO).

    • Prepare a 10 mM stock solution of "Benzoic acid, 4-(4-azidobutyl)-, methyl ester" in the same solvent.

    • Prepare a 10 mM stock solution of CuSO₄ in water.

    • Prepare a 50 mM stock solution of TBTA in DMSO.

    • Crucially, prepare a fresh 100 mM stock solution of sodium ascorbate in water immediately before use. [4]

  • Reaction Setup (for a 1 mL total volume):

    • In a clean vial, add 100 µL of the 10 mM alkyne solution (1 µmol, 1.0 eq).

    • Add 110 µL of the 10 mM azide solution (1.1 µmol, 1.1 eq).

    • Add your chosen solvent (e.g., a 1:1 mixture of t-BuOH and water) to bring the volume to approximately 950 µL.

    • Degas the mixture by bubbling argon or nitrogen through it for 5-10 minutes.

    • In a separate microfuge tube, premix 5 µL of the 10 mM CuSO₄ solution (0.05 µmol, 0.05 eq) and 5 µL of the 50 mM TBTA solution (0.25 µmol, 0.25 eq). Vortex briefly.

    • Add the premixed catalyst/ligand solution to the reaction vial.

    • Initiate the reaction by adding 25 µL of the freshly prepared 100 mM sodium ascorbate solution (2.5 µmol, 2.5 eq).

    • Seal the vial and stir at room temperature.

  • Monitoring and Workup:

    • Monitor the reaction progress by TLC or LC-MS.

    • Once complete, quench the reaction (e.g., with a small amount of EDTA solution to chelate the copper).

    • Proceed with your chosen purification method.

Troubleshooting Summary Table
IssuePotential CauseRecommended Solution
Low or No Yield Inactive Cu(I) catalyst (oxidized)Degas solvents; use fresh sodium ascorbate.[4][7]
Impure reagentsUse high-purity starting materials and solvents.[4]
No or inappropriate ligandUse a stabilizing ligand like TBTA or THPTA.[9][11]
Alkyne Homodimerization Presence of oxygenThoroughly deoxygenate the reaction mixture.[7]
Insufficient reducing agentUse a slight excess of sodium ascorbate.[1]
Slow Reaction Low catalyst concentrationIncrease catalyst/ligand loading.[16]
Poor solvent choiceTry different solvents or co-solvent mixtures (e.g., DMSO/water).[7]
Steric hindranceGently heat the reaction to 37-40°C.[7]
Biomolecule Damage Copper toxicityUse a protective, water-soluble ligand (e.g., THPTA).[12]
Reactive Oxygen Species (ROS)Use excess ligand; add aminoguanidine.[14][15]

Visualizing the Process

CuAAC Catalytic Cycle

CuAAC_Mechanism cluster_0 Catalytic Cycle CuI Cu(I)-Ligand Acetylide Cu(I)-Acetylide CuI->Acetylide + Alkyne Alkyne R-C≡CH Azide R'-N₃ CopperTriazolide Copper(I)-Triazolide Acetylide->CopperTriazolide + Azide Product Triazole Product CopperTriazolide->Product + H⁺ Product->CuI Releases Catalyst

Caption: The catalytic cycle of the Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC).

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield in Click Reaction CheckCatalyst Check Catalyst System - Fresh Ascorbate? - Degassed Solvents? - Ligand Present? Start->CheckCatalyst CheckReagents Verify Reagent Quality - Purity of Azide/Alkyne? - Anhydrous Solvents? CheckCatalyst->CheckReagents If issues persist Success High Yield Achieved CheckCatalyst->Success Problem Solved CheckConditions Optimize Conditions - Solvent? - Temperature? - Concentration? CheckReagents->CheckConditions If issues persist CheckReagents->Success Problem Solved SideReactions Analyze for Side Products - Alkyne Dimer? CheckConditions->SideReactions If issues persist CheckConditions->Success Problem Solved SideReactions->CheckCatalyst Address Dimerization

Sources

Optimization

Technical Support Center: Optimization of 4-(4-Azidobutyl) Benzoic Acid Methyl Ester Conjugation

Reagent ID: Benzoic acid, 4-(4-azidobutyl)-, methyl ester Primary Application: Bioconjugation via Click Chemistry (CuAAC) & Linker Synthesis Functional Groups: Aryl-Alkyl Azide ( ), Methyl Ester ( ) Introduction: The Dua...

Author: BenchChem Technical Support Team. Date: February 2026

Reagent ID: Benzoic acid, 4-(4-azidobutyl)-, methyl ester Primary Application: Bioconjugation via Click Chemistry (CuAAC) & Linker Synthesis Functional Groups: Aryl-Alkyl Azide (


), Methyl Ester (

)

Introduction: The Dual-Function Advantage

You are working with a heterobifunctional linker. The azide serves as the primary "Click" handle for rapid conjugation to alkyne-tagged targets, while the methyl ester acts as a masked carboxylic acid.

Why this matters: Unlike free acid linkers, the methyl ester is charge-neutral and membrane-permeable, allowing for intracellular click reactions or purification in organic solvents without ionization issues. However, this duality requires specific handling to prevent premature hydrolysis or catalyst deactivation.

Module 1: Solubility & Stock Preparation

The #1 cause of failed conjugation with this reagent is "silent precipitation" —where the hydrophobic linker crashes out of the aqueous buffer upon addition, becoming invisible to the reaction.

Protocol: The "Solvent Cushion" Method

Do not add the solid directly to aqueous buffers.

  • Primary Stock: Dissolve the reagent in anhydrous DMSO or DMF to a concentration of 10–50 mM .

    • Validation: The solution must be perfectly clear. If cloudy, sonicate for 30 seconds.

  • Working Solution: Dilute the stock into your reaction buffer only immediately before use.

    • Critical Limit: Keep the final organic co-solvent concentration (DMSO/DMF)

      
       5% (v/v)  in the final reaction mixture to maintain solubility of the butyl chain.
      
SolventSolubility RatingApplication Note
DMSO ExcellentPreferred for biological assays; difficult to remove by evaporation.
DMF ExcellentPreferred for synthetic chemistry; easier to remove.
Water/PBS PoorDo not use as primary solvent. Requires co-solvent.
Methanol GoodRisk of transesterification if used with base.

Module 2: The Click Reaction (CuAAC) Protocol

Target: Conjugation to an Alkyne-tagged Biomolecule or Small Molecule.[1]

The "Catalyst-Protection" Workflow

Copper(I) is unstable and toxic to biomolecules. You must use a ligand (THPTA or BTTAA) to stabilize Cu(I) and prevent oxidation.[2]

Reagents Required:
  • Ligand: THPTA (Water-soluble, protects proteins) or TBTA (Organic solvent only).[2]

  • Copper Source:

    
     (10 mM in water).
    
  • Reductant: Sodium Ascorbate (100 mM in water, freshly prepared ).

Step-by-Step Optimization:
  • Premix Complex (The "Master Mix"):

    • Mix

      
       and THPTA before adding to the main reaction.
      
    • Ratio: 1:5 (Cu:Ligand).

    • Why: This pre-complexation ensures no free copper ions attack your protein/DNA.

  • Reaction Assembly:

    • Order of addition: Buffer

      
       Alkyne Target 
      
      
      
      Azide Linker (Your Reagent)
      
      
      Cu-THPTA Mix
      
      
      Sodium Ascorbate.
  • Incubation:

    • Time: 30–60 minutes.

    • Temp: Room Temperature (25°C).

    • Atmosphere: Nitrogen flush recommended but not strictly required with THPTA.

Visualizing the Workflow

CuAAC_Workflow Start Start: Reagents Premix 1. Premix CuSO4 + THPTA (Stabilizes Cu) Start->Premix Assembly 2. Add Target + Azide Linker Premix->Assembly Activate 3. Add Ascorbate (Initiates Reaction) Assembly->Activate Incubate 4. Incubate 30-60 min Activate->Incubate Quench 5. Quench (EDTA) Incubate->Quench

Caption: The optimized addition order prevents copper precipitation and ensures maximum catalyst efficiency.

Module 3: Post-Reaction & The Ester Moiety

This is where this specific reagent differs from generic azides. You have a methyl ester remaining.[3][4]

Scenario A: You want to keep the Ester (Neutral Linker)
  • Avoid: High pH (> 9.0) buffers.

  • Avoid: Nucleophilic buffers (e.g., Hydroxylamine) which can attack the ester.

  • Purification: The methyl ester is hydrophobic. You may need to wash with basic water (pH 8) quickly to remove unreacted acid impurities, but prolonged exposure will hydrolyze your product.

Scenario B: You want the Free Acid (COOH)

If your goal is to deprotect the ester to reveal a carboxylic acid for further conjugation (e.g., to an amine):

  • Perform Click Reaction First. (The ester protects the acid from interfering with copper).

  • Saponification Step:

    • Add LiOH (Lithium Hydroxide) to a final concentration of 0.1 M.

    • Solvent: THF/Water (1:1).

    • Incubate: 1 hour at RT.

    • Note: LiOH is preferred over NaOH for solubility in organic co-solvents.

Module 4: Troubleshooting & FAQs

Critical Warning: The "Reductant Trap"

Q: Can I use DTT or TCEP to keep my protein reduced during the click reaction? A: NO.

  • The Science: Phosphines (TCEP) and Thiols (DTT) react with azides. TCEP will reduce your azide to an amine via the Staudinger mechanism, destroying the click handle before it reacts with the alkyne.

  • Solution: If you must reduce disulfides, do it before the click reaction, then remove the DTT/TCEP via spin column (Zeba) or dialysis before adding the azide linker.

Troubleshooting Table
SymptomProbable CauseCorrective Action
Reaction turns yellow/brown Copper OxidationOxygen ingress. Increase Ascorbate concentration to 5mM or flush with Argon.[5]
Precipitate forms immediately HydrophobicityIncrease DMSO/DMF concentration. Ensure "Solvent Cushion" method is used.
Blue solution, no product Inactive CatalystThe Copper is stuck in Cu(II) state. Check Ascorbate freshness (must be white, not yellow).
Low Yield (Biomolecules) Protein AggregationCopper toxicity. Switch ligand from TBTA to THPTA or BTTAA (more biocompatible).
Copper Removal (Purification)

After the reaction, copper must be removed to prevent toxicity or interference with downstream assays.[6]

  • Method 1 (Small Molecules): Wash organic layer with 10% EDTA or

    
    .
    
  • Method 2 (Proteins): Dialysis against buffer containing 5 mM EDTA. The EDTA chelates Cu(II) and pulls it out of the protein.

References

  • Presolski, S. I., et al. (2011). "Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation." Current Protocols in Chemical Biology. Link

    • Key Insight: Establishes the THPTA ligand protocol for protecting biomolecules.
  • Hong, V., et al. (2009). "Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation." Angewandte Chemie International Edition. Link

    • Key Insight: Comparison of ligands and the necessity of excluding oxygen/reducing agents like DTT.
  • Worrell, B. T., et al. (2013). "Direct Evidence of a Dinuclear Copper Intermediate in Cu(I)-Catalyzed Azide-Alkyne Cycloadditions." Science. Link

    • Key Insight: Mechanistic basis for the 2:1 Copper:Alkyne requirement in difficult reactions.
  • Sigma-Aldrich (Merck). "Product Information: 4-(Azidomethyl)benzoic acid." Link

    • Key Insight: General stability data for benzoic acid azide deriv

Sources

Troubleshooting

"Benzoic acid, 4-(4-azidobutyl)-, methyl ester" reaction kinetics and optimization

Welcome to the technical support center for "Benzoic acid, 4-(4-azidobutyl)-, methyl ester" (Methyl 4-(4-azidobutyl)benzoate). This guide is designed for researchers, scientists, and drug development professionals to pro...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for "Benzoic acid, 4-(4-azidobutyl)-, methyl ester" (Methyl 4-(4-azidobutyl)benzoate). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting guides, and frequently asked questions (FAQs) related to the synthesis, reaction kinetics, and optimization of this versatile bifunctional linker. Our goal is to empower you with the knowledge to anticipate and resolve experimental challenges, ensuring the success of your research endeavors.

Introduction

Methyl 4-(4-azidobutyl)benzoate is a valuable reagent in bioconjugation and medicinal chemistry.[1] Its structure incorporates a terminal azide group, which readily participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reactions, and a methyl ester that can be hydrolyzed to a carboxylic acid for further functionalization.[1][2] This dual functionality makes it an ideal linker for connecting molecules in drug delivery systems, proteomics, and the development of fluorescent probes.[1]

This guide will provide practical advice on the synthesis of this compound and its subsequent use in "click chemistry" applications, with a focus on troubleshooting common issues and optimizing reaction outcomes.

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis and use of methyl 4-(4-azidobutyl)benzoate.

Synthesis Issues

Q1: My synthesis of methyl 4-(4-azidobutyl)benzoate from the corresponding bromide/tosylate results in a low yield. What are the likely causes and how can I improve it?

Low yields in the azidation step are a common problem. The primary culprits are often incomplete reaction, side reactions, or product decomposition.

  • Cause 1: Incomplete Reaction: The nucleophilic substitution reaction may not have gone to completion.

    • Solution:

      • Increase Reaction Time and/or Temperature: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time. A modest increase in temperature (e.g., from 60 °C to 80 °C in DMF) can significantly enhance the reaction rate. However, be cautious with excessive heat, as it can promote decomposition of the azide product.[3]

      • Increase Equivalents of Azide Source: Using a larger excess of sodium azide (e.g., 1.5 to 3 equivalents) can drive the reaction to completion.

      • Solvent Choice: Ensure you are using a polar aprotic solvent like DMF or DMSO to solubilize the sodium azide and facilitate the SN2 reaction.

  • Cause 2: Side Reactions: Elimination (E2) can compete with substitution (SN2), especially with secondary halides, though less common with primary halides.

    • Solution: Maintain a moderate reaction temperature. High temperatures can favor elimination over substitution.

  • Cause 3: Product Decomposition during Workup: Organic azides can be unstable, particularly in the presence of acid.[4]

    • Solution: During the workup, avoid acidic conditions.[4] Use a gentle extraction procedure with a neutral or slightly basic aqueous wash (e.g., saturated sodium bicarbonate solution).

Q2: I am observing an impurity with a similar polarity to my product after the azidation reaction. What could it be?

This is likely the corresponding alcohol, formed by hydrolysis of the starting alkyl halide, or unreacted starting material.

  • Cause: Presence of Water: Trace amounts of water in the reaction solvent or on the glassware can lead to the formation of 4-(4-hydroxybutyl)benzoic acid methyl ester.

    • Solution:

      • Use Anhydrous Solvents: Employ freshly dried solvents for the reaction.

      • Dry Glassware Thoroughly: Ensure all glassware is oven-dried or flame-dried before use.

      • Inert Atmosphere: Performing the reaction under an inert atmosphere of nitrogen or argon can help to exclude moisture.[5]

  • Troubleshooting Workflow for Low Yield in Azidation

Caption: Troubleshooting logic for low azidation yield.

Click Chemistry Reaction Issues

Q3: My copper-catalyzed click reaction (CuAAC) with methyl 4-(4-azidobutyl)benzoate is sluggish or fails. What should I investigate?

A stalled CuAAC reaction can be due to several factors related to the catalyst, reagents, or reaction conditions.

  • Cause 1: Inactive Copper Catalyst: The active catalyst is Cu(I), which can be oxidized to inactive Cu(II) by dissolved oxygen.[6]

    • Solution:

      • Use a Reducing Agent: Add a reducing agent like sodium ascorbate to the reaction mixture to regenerate Cu(I) from any oxidized Cu(II).[6]

      • Degas Solvents: Thoroughly degas all solvents by sparging with nitrogen or argon before use to remove dissolved oxygen.

      • Use a Ligand: Ligands such as TBTA (tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) can stabilize the Cu(I) oxidation state and accelerate the reaction.

  • Cause 2: Poor Reagent Solubility: One or both of the click partners may not be fully dissolved in the chosen solvent system.

    • Solution:

      • Solvent Screening: A mixture of solvents is often effective. For example, a mixture of t-butanol and water or DMSO and water can solubilize both polar and non-polar reactants.

      • Sonication: Gentle sonication can help to dissolve stubborn reagents.

  • Cause 3: Interference from Other Functional Groups: In complex biological molecules, other functional groups can interfere with the reaction. For instance, thiol groups can react with the alkyne partner.[7]

    • Solution: If working with biological samples, consider purification of your alkyne-containing molecule before the click reaction. In some cases, pre-treatment with a mild oxidizing agent can mitigate thiol interference.[7]

Q4: I am observing significant alkyne homocoupling (Glaser coupling) in my CuAAC reaction. How can I prevent this?

Alkyne homocoupling is a common side reaction in CuAAC, leading to the formation of a di-yne byproduct.

  • Cause: Excess Copper or Absence of Ligand: High concentrations of Cu(I) in the absence of a stabilizing ligand can promote this side reaction.

    • Solution:

      • Reduce Catalyst Loading: Use the minimum amount of copper catalyst required for the reaction to proceed at a reasonable rate.

      • Use a Copper(I)-Stabilizing Ligand: Ligands like TBTA are highly effective at preventing alkyne homocoupling.

      • Slow Addition of Copper: In some cases, slow addition of the copper catalyst can maintain a low instantaneous concentration, disfavoring the homocoupling pathway.

  • Optimization of CuAAC Reaction Conditions

ParameterStandard ConditionOptimized Condition for Difficult SubstratesRationale
Copper Source CuSO₄/Sodium AscorbateCu(I) salt (e.g., CuI, CuBr)Direct use of Cu(I) can sometimes be more efficient.
Ligand NoneTBTA or other triazole ligandsStabilizes Cu(I), accelerates reaction, and prevents side reactions.[6]
Solvent t-BuOH/H₂ODMSO/H₂O, DMFImproves solubility of diverse substrates.
Atmosphere AirInert (Nitrogen or Argon)Prevents oxidation of Cu(I) to Cu(II).[6]

Frequently Asked Questions (FAQs)

Q1: What is the best way to monitor the progress of the synthesis of methyl 4-(4-azidobutyl)benzoate?

The reaction can be effectively monitored by TLC and confirmed by Infrared (IR) spectroscopy.

  • TLC: Use a suitable solvent system (e.g., ethyl acetate/hexanes) to track the disappearance of the starting material (the alkyl halide) and the appearance of the product. The azide product will typically have a slightly different Rf value.

  • IR Spectroscopy: The most definitive way to confirm the formation of the azide is the appearance of a strong, sharp absorption band around 2100 cm⁻¹. This is a characteristic stretch of the azide functional group.

Q2: How should I purify the final product, methyl 4-(4-azidobutyl)benzoate?

Standard flash column chromatography on silica gel is typically sufficient for purification. A gradient of ethyl acetate in hexanes is a good starting point for the mobile phase.

Q3: What are the safety precautions for handling organic azides like methyl 4-(4-azidobutyl)benzoate?

Organic azides are potentially explosive and should be handled with care.[3][4]

  • Avoid Heat and Shock: Do not heat organic azides to high temperatures or subject them to mechanical shock.[4] When removing solvent on a rotary evaporator, use a low temperature and do not evaporate to complete dryness.

  • Avoid Contact with Heavy Metals and Strong Acids: Azides can form highly explosive heavy metal azides.[4] Contact with strong acids can generate hydrazoic acid, which is toxic and explosive.[4]

  • Quenching: Any residual sodium azide from the synthesis should be quenched before disposal. This can be done by treating the aqueous waste with an aqueous solution of sodium nitrite followed by acidification.[8]

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and gloves when handling azides.

Q4: Can I use this molecule for strain-promoted azide-alkyne cycloaddition (SPAAC)?

Yes, the terminal azide group of methyl 4-(4-azidobutyl)benzoate is suitable for SPAAC reactions with strained alkynes like cyclooctynes (e.g., DBCO, BCN).[2] SPAAC is advantageous as it does not require a cytotoxic copper catalyst, making it ideal for applications in living systems.[9]

Q5: How can I hydrolyze the methyl ester to the corresponding carboxylic acid?

The methyl ester can be hydrolyzed to the free carboxylic acid using standard saponification conditions, such as treatment with lithium hydroxide (LiOH) in a mixture of THF and water. The reaction progress can be monitored by TLC or LC-MS until the starting material is consumed. Acidification of the reaction mixture after completion will yield the carboxylic acid.

Experimental Protocol: Synthesis of Methyl 4-(4-azidobutyl)benzoate

This protocol describes the synthesis from methyl 4-(4-bromobutyl)benzoate.

Materials:

  • Methyl 4-(4-bromobutyl)benzoate

  • Sodium azide (NaN₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve methyl 4-(4-bromobutyl)benzoate (1.0 eq) in anhydrous DMF.

  • Addition of Sodium Azide: Add sodium azide (1.5 eq) to the solution.

  • Reaction: Heat the reaction mixture to 70 °C and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into water and extract with ethyl acetate (3x).

    • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure at low temperature.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure methyl 4-(4-azidobutyl)benzoate.

  • Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and IR spectroscopy (look for the characteristic azide peak at ~2100 cm⁻¹).

  • Synthesis and Click Reaction Workflow

G cluster_synthesis Synthesis cluster_click Click Chemistry (CuAAC) A Methyl 4-(4-bromobutyl)benzoate C Nucleophilic Substitution (SN2) A->C B Sodium Azide (NaN3) in DMF B->C D Workup & Purification C->D E Methyl 4-(4-azidobutyl)benzoate D->E F Alkyne-functionalized molecule H Cycloaddition E->H F->H G CuSO4, Na-Ascorbate G->H I Triazole-linked Product H->I

Caption: General workflow from synthesis to application in click chemistry.

References

  • Benchchem. Acyl Azide Synthesis: Technical Support Center.
  • AAT Bioquest. (2024, April 10). What are the limitations of click chemistry?
  • MySkinRecipes. methyl 4-(4-azidobutyl)benzoate.
  • A Recent Concept of Importance: Click Chemistry. Preprints.org.
  • BroadPharm. 4-Azidobutyl benzoate.
  • Zuman, P. (2001). Quantitation of Azide and Lead in Lead Azide by Voltammetric Method. Microchimica Acta, 137(1-2), 119-122.
  • Mao, L., Yuan, M., Liu, Y., Wang, Y., Zhang, L., & Huang, Y. (2016). Problems and Solutions in Click Chemistry Applied to Drug Probes. Scientific Reports, 6, 35921.
  • Wikipedia. Click chemistry.
  • Wachełko, M., Zuba, D., & Kościelniak, P. (2021). A novel procedure for stabilization of azide in biological samples and method for its determination (HS-GC-FID/FID). Scientific Reports, 11(1), 15555.
  • Thermo Fisher Scientific. Determination of Azide in Aqueous Samples by Ion Chromatography with Suppressed Conductivity Detection.
  • Lang, K., & Chin, J. W. (2014). Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition. ACS Chemical Biology, 9(1), 16-20.
  • ChemSee. Detection of Azide.
  • ResearchGate. 110 questions with answers in AZIDES | Science topic.
  • Reddit. (2021, March 2). How to quench azide. r/Chempros.
  • Organic Chemistry Portal. Click Chemistry Azide-Alkyne Cycloaddition.
  • University of California, Santa Barbara. (2017, November 1). Azide Synthesis Explosion.
  • University of Pittsburgh. (2013, February 1). Safe Handling of Azides.

Sources

Optimization

Removing copper catalyst from "Benzoic acid, 4-(4-azidobutyl)-, methyl ester" reactions

Subject: Troubleshooting Cu removal from Benzoic acid, 4-(4-azidobutyl)-, methyl ester reaction mixtures. Ticket ID: CHEM-SUP-2024-882 Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executi...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting Cu removal from Benzoic acid, 4-(4-azidobutyl)-, methyl ester reaction mixtures. Ticket ID: CHEM-SUP-2024-882 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Molecule Analysis

You are likely employing Benzoic acid, 4-(4-azidobutyl)-, methyl ester as a "click chemistry" (CuAAC) building block. While the copper-catalyzed azide-alkyne cycloaddition is robust, the post-reaction removal of Copper (Cu) is notoriously difficult for this specific class of molecules.

Technical Analysis of the Substrate:

  • The Trap (Triazole Formation): Upon reaction, the azide forms a 1,2,3-triazole.[1] This triazole ring acts as a monodentate or bidentate ligand, coordinating strongly with Cu(I)/Cu(II) species. This creates a stable complex that resists standard silica chromatography.

  • The Risk (Ester Sensitivity): Your molecule contains a methyl ester .[2] Standard copper removal protocols often use aqueous ammonia (

    
    ) or strong acids. Do not use strong bases.  High pH will cause saponification (hydrolysis) of the methyl ester to the carboxylic acid, destroying your product.
    
Diagnostic Workflow

Use this decision tree to select the safe cleanup method for your specific scale and purity requirements.

Copper_Removal_Workflow Start Start: Crude Reaction Mixture (Green/Blue Color) Solubility_Check Is the Product Water Soluble? Start->Solubility_Check Org_Soluble Organic Soluble (DCM, EtOAc) Solubility_Check->Org_Soluble No Water_Soluble Water Soluble Solubility_Check->Water_Soluble Yes Ester_Check Contains Labile Ester? Org_Soluble->Ester_Check Method_A Method A: Buffered EDTA Wash (pH 7.0 - 7.5) Ester_Check->Method_A Yes (Your Molecule) Method_B Method B: Solid Phase Scavenger (Thiol/Thiourea Resin) Ester_Check->Method_B High Purity Req. Method_A->Method_B If Color Persists Method_C Method C: Dialysis or SPE Cartridge (C18) Water_Soluble->Method_C

Figure 1: Decision matrix for copper removal strategies prioritizing ester stability.

Troubleshooting Scenarios
Issue 1: "My product layer remains green/blue after water washes."

Cause: The Cu-Triazole coordination bond is stronger than the solvation energy of water. Simple water washes will not break this bond. Solution: You must use a competitive chelator . EDTA (Ethylenediaminetetraacetic acid) has a higher formation constant (


) for Copper than the triazole does.
  • Action: Switch to .

Issue 2: "I used Ammonium Hydroxide/Ammonia, and my yield dropped."

Cause: Ester Hydrolysis. Ammonia is basic (pH > 11). It attacked the methyl ester of your Benzoic acid, 4-(4-azidobutyl)-, methyl ester, converting it to the free acid (benzoate), which extracted into the aqueous layer and was discarded. Solution: Never use ammonia for methyl esters. Use pH-neutral buffered chelators.

Issue 3: "The crude formed a stubborn emulsion."

Cause: Your molecule has a lipophilic tail (butyl-phenyl) and a polar head (triazole/ester). It acts as a surfactant. Solution:

  • Filter the biphasic mixture through a pad of Celite (diatomaceous earth) to break the surface tension.

  • Add saturated Brine (NaCl) to the aqueous layer to increase ionic strength.

Validated Protocols (SOPs)
Protocol A: Buffered EDTA Extraction (Primary Method)

Best for: Bulk removal of copper while protecting the methyl ester.

Reagents:

  • 
     (Disodium EDTA)
    
  • Phosphate Buffer (pH 7.4) or dilute

    
    
    
  • Solvent: Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

Step-by-Step:

  • Preparation: Prepare a 0.1 M EDTA solution. Adjust pH to ~7.0–7.5 using solid Sodium Bicarbonate (

    
    ). Crucial: Do not leave it acidic (protonates the triazole) or too basic (hydrolyzes the ester).
    
  • Dilution: Dilute your reaction mixture with the organic solvent (approx 10x reaction volume).

  • Chelation Wash: Add an equal volume of the Buffered EDTA solution.

  • Agitation: Shake vigorously for 5-10 minutes . The aqueous layer should turn bright blue (Cu-EDTA complex).[3]

  • Separation: Drain the blue aqueous layer.[3]

  • Repetition: Repeat steps 3-5 until the aqueous layer is colorless (usually 3 cycles).

  • Polishing: Wash once with Brine to remove residual EDTA. Dry over

    
    .
    
Protocol B: Solid-Supported Scavenging (High Purity)

Best for: Final polishing (<10 ppm Cu) or if emulsions are problematic.

Reagents:

  • Silica-supported Thiol (Si-Thiol) or Thiourea resin (e.g., SiliaMetS® or QuadraPure™).

  • Why Thiol? Sulfur has a massive affinity for Cu(I) and Cu(II), far exceeding nitrogen ligands.

Step-by-Step:

  • Loading: Add the scavenger resin to your organic reaction mixture. (Typical loading: 3-5 equivalents relative to the copper catalyst used).

  • Incubation: Stir gently at room temperature for 2–4 hours.

    • Visual Cue: The resin often changes color (e.g., from beige to dark grey/green) as it captures Cu.

  • Filtration: Filter the mixture through a fritted funnel or a Celite pad.

  • Rinse: Rinse the resin cake with fresh solvent to recover entrained product.

  • Result: The filtrate is now Cu-free and ready for evaporation.

Comparative Data: Method Efficiency
MethodCu Removal EfficiencyEster StabilityWorkup TimeCost
Water Wash < 10% (Poor)HighFastLow
Ammonia (

)
> 98%Low (Hydrolysis Risk) MediumLow
Buffered EDTA (pH 7) > 95%High MediumLow
Thiol Resin > 99% (Trace levels) HighSlow (2-4 hrs)High
Regulatory & Validation (ICH Q3D)

If this molecule is a pharmaceutical intermediate, you must comply with ICH Q3D guidelines for elemental impurities.

  • Class: Copper is a Class 3 element.[4]

  • Oral PDE Limit: 3000 µ g/day .

  • Parenteral PDE Limit: 300 µ g/day .

Quick Bench Test (Sodium Sulfide): To verify Cu removal before sending for ICP-MS:

  • Take 1 mL of your organic phase.

  • Add 1 mL of water and a drop of Sodium Sulfide (

    
    ) solution.
    
  • Result: If a brown/black precipitate forms at the interface, significant Copper remains. If clear, Cu is likely < 50 ppm.

References
  • ICH Q3D Guideline for Elemental Impurities. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use, 2019.

  • Sharpless, K. B., et al. "Click Chemistry: Diverse Chemical Function from a Few Good Reactions." Angewandte Chemie International Edition, vol. 40, no. 11, 2001, pp. 2004–2021.

  • Gawande, M. B., et al. "Cu and Cu-Based Nanoparticles: Synthesis and Applications in Catalysis." Chemical Reviews, vol. 116, no. 6, 2016, pp. 3722–3811. (Discusses catalyst leaching and removal).

  • Evaluation of Copper Removal Methods. Biotage Technical Notes, "Metal Scavenging in Organic Synthesis." (Industry standard data on Thiol resins vs. EDTA).

Disclaimer: This guide is for research purposes. Always consult the Safety Data Sheet (SDS) for specific chemical hazards.

Sources

Reference Data & Comparative Studies

Validation

Validating the conjugation of "Benzoic acid, 4-(4-azidobutyl)-, methyl ester" by mass spectrometry

Executive Summary & Chemical Profile Benzoic acid, 4-(4-azidobutyl)-, methyl ester (referred to herein as MABB-Me ) is a specialized bioorthogonal linker designed for "Click Chemistry" applications (CuAAC or SPAAC). Unli...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

Benzoic acid, 4-(4-azidobutyl)-, methyl ester (referred to herein as MABB-Me ) is a specialized bioorthogonal linker designed for "Click Chemistry" applications (CuAAC or SPAAC). Unlike traditional amine-reactive reagents, MABB-Me offers high specificity through its terminal azide moiety, allowing for precise conjugation to alkyne-tagged biomolecules or surfaces.

This guide provides a technical validation framework for MABB-Me, contrasting its performance with standard NHS-ester and Maleimide chemistries, and detailing the Mass Spectrometry (MS) protocols required to verify successful conjugation.

Chemical Identity[1][2][3]
  • IUPAC Name: Methyl 4-(4-azidobutyl)benzoate

  • Formula: C₁₂H₁₅N₃O₂

  • Monoisotopic Mass: 233.1164 Da

  • Reactive Motif: Alkyl Azide (-N₃)

  • Target: Alkynes (via 1,3-dipolar cycloaddition)

Comparative Analysis: MABB-Me vs. Standard Alternatives

To validate why MABB-Me is the superior choice for your specific application, we must compare it against the industry standards: NHS-Esters (Lysine targeting) and Maleimides (Cysteine targeting).

Table 1: Performance Comparison Matrix
FeatureMABB-Me (Azide-Click) NHS-Ester Reagents Maleimide Reagents
Selectivity High (Bioorthogonal) . Reacts only with alkynes.Low . Reacts with any primary amine (Lys, N-term).Medium . Reacts with thiols (Cys), but can cross-react with amines at pH > 7.5.
Hydrolytic Stability Excellent . Stable in aqueous buffers for days.Poor . Half-life in minutes/hours at pH 7-8.Good , but succinimide ring can open over time.
MS Spectral Clarity High . Produces a single, defined mass shift (+233 Da + Alkyne).Low . Heterogeneous labeling creates complex spectral mixtures.Medium . Good, but "Retro-Michael" ions can complicate spectra.
Reaction Conditions Requires Cu(I) catalyst or Strained Alkyne (DBCO).Simple mixing (pH 8).Simple mixing (pH 7).
False Positives Rare.Common (Hydrolysis products mimic labeling).Occasional (Oxidation of thiols mimics labeling).

Expert Insight: Use MABB-Me when you require absolute structural certainty. In drug development, the heterogeneity of NHS-ester conjugation creates "smears" in MS data that mask low-abundance impurities. MABB-Me yields a single, quantitatable peak.

Experimental Protocol: Conjugation & MS Validation

This protocol validates the conjugation of MABB-Me to a model alkyne-peptide (e.g., Ac-G-PropargylGly-G-K).

Phase A: The Conjugation Reaction (CuAAC)
  • Preparation: Dissolve MABB-Me to 10 mM in DMSO.

  • Reaction Mix:

    • Peptide/Target (50 µM in PBS, pH 7.4).

    • MABB-Me (100 µM, 2 eq).

    • CuSO₄ (1 mM) premixed with THPTA ligand (5 mM).

    • Sodium Ascorbate (2.5 mM, added last to initiate).

  • Incubation: 1 hour at Room Temperature (RT), protected from light.

  • Quench: Add EDTA (10 mM) to strip copper.

Phase B: LC-MS/MS Acquisition Workflow

The following diagram illustrates the critical decision points in the validation workflow.

MS_Validation_Workflow Start Crude Reaction Mix LC LC Separation (C18 Column, Gradient 5-95% ACN) Start->LC MS1 Full Scan MS1 (Detect Precursors) LC->MS1 Decision Is Mass Shift Observed? MS1->Decision MS2 MS/MS Fragmentation (HCD/CID) Decision->MS2 Yes (Target m/z found) Fail Troubleshoot: Check Copper/Ascorbate Decision->Fail No (Only Precursor) Analysis Data Analysis: 1. Confirm Delta Mass 2. Verify Triazole Stability MS2->Analysis

Caption: Step-by-step LC-MS decision tree for validating azide-alkyne conjugation.

Mass Spectrometry Validation Logic

To scientifically prove conjugation, you must identify specific spectral signatures.

The "Delta Mass" Check (MS1)

The most fundamental validation is the mass shift. Unlike NHS esters which lose an NHS group (-115 Da) during attachment, Click chemistry is an addition reaction.

  • Equation:

    
    
    
  • MABB-Me Contribution: 233.1164 Da.

  • Validation Criterion: Look for the disappearance of the azide precursor (

    
    ) and the appearance of the adduct.
    
Fragmentation Signature (MS2)

When subjecting the conjugate to Higher-energy Collisional Dissociation (HCD), the triazole ring formed is extremely stable. However, the azide precursor (if unreacted) has a distinct instability.

  • Unreacted MABB-Me Marker: If you see a peak at

    
     206.1 , the reaction failed.
    
    • Mechanism: Aryl/Alkyl azides lose

      
       (28 Da) upon heating or collision (
      
      
      
      ).
  • Successful Conjugate Marker: You will observe the stable peptide backbone fragments (

    
     ions) with the mass of the linker (
    
    
    
    ) attached to the specific residue. The triazole does not typically fragment under standard proteomics energies.
Table 2: Expected Ions (Positive Mode ESI)
SpeciesFormulaTheoretical m/z [M+H]⁺Key MS2 Fragment
MABB-Me (Reagent) C₁₂H₁₆N₃O₂⁺234.12 206.12 (Loss of N₂)
Target (Example) C₁₀H₁₅N₂O₃⁺211.11Backbone dependent
Conjugate (Product) C₂₂H₃₁N₅O₅⁺444.23 Stable Parent (No N₂ loss)

Mechanism of Action & Signal Pathway

Understanding the chemistry ensures you can troubleshoot "silent" MS spectra. The formation of the 1,2,3-triazole is the key event that stabilizes the mass.

Reaction_Mechanism Azide MABB-Me (Azide R-N3) Mass: 233.12 Triazole Conjugate Product (1,2,3-Triazole) Mass: 233.12 + Target Azide->Triazole Alkyne Target Molecule (Alkyne R'-CCH) Alkyne->Triazole Catalyst Cu(I) Catalyst Catalyst->Triazole Catalyzes

Caption: The CuAAC reaction fuses the azide and alkyne, conserving total mass (Atom Economy = 100%).

Troubleshooting Common Issues

Problem: I see the mass of the product, but also a peak at M+22.

  • Cause: Sodium adducts (

    
    ).
    
  • Fix: MABB-Me is an ester; esters love sodium. Desalt your sample using C18 ZipTips before MS injection to simplify the spectrum.

Problem: The reaction yield is low (high amount of unreacted Azide).

  • Cause: Oxidation of Cu(I) to Cu(II).

  • Fix: Increase Sodium Ascorbate concentration or degas your buffers. Oxygen kills the CuAAC catalytic cycle.

Problem: My ester hydrolyzed to the acid.

  • Observation: Mass shift is

    
     (Loss of 
    
    
    
    , gain of
    
    
    ).
  • Fix: Check pH. If pH > 8.5, the methyl ester of MABB-Me will hydrolyze to the carboxylic acid. Keep reaction pH at 7.0–7.5.

References

  • Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition.

  • Yao, H., et al. (2012). Mass Spectrometry-Based Validation of Click Chemistry. Analytical Chemistry.

  • Speers, A. E., & Cravatt, B. F. (2004). Profiling Enzyme Activities In Vivo Using Click Chemistry Methods. Chemistry & Biology.

  • NIST Chemistry WebBook. (2023). Mass Spectra of Benzoic Acid Esters. National Institute of Standards and Technology.[1]

Sources

Comparative

A Senior Application Scientist's Guide to Azide Linkers: A Comparative Analysis Featuring "Benzoic acid, 4-(4-azidobutyl)-, methyl ester"

In the landscape of modern bioconjugation, the strategic selection of a linker molecule is paramount to the success of creating stable and functional conjugates for research, diagnostics, and therapeutic development. Amo...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern bioconjugation, the strategic selection of a linker molecule is paramount to the success of creating stable and functional conjugates for research, diagnostics, and therapeutic development. Among the diverse chemical handles available, the azide group has risen to prominence due to its central role in the highly efficient and bioorthogonal "click chemistry" reactions.[1][2][3] This guide provides a comprehensive comparison of various azide linkers, with a special focus on "Benzoic acid, 4-(4-azidobutyl)-, methyl ester," to empower researchers, scientists, and drug development professionals in making informed decisions for their specific applications.

The Power of the Azide: A Gateway to Bioconjugation

The azide functional group (-N3) is a cornerstone of modern bioconjugation for several key reasons. It is relatively small, stable in biological environments, and does not typically participate in side reactions with biological nucleophiles, ensuring high specificity in labeling.[4][5] Its true power is unleashed in concert with an alkyne partner through the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or the copper-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[6][7][8] These reactions are characterized by their rapid kinetics, high yields, and the formation of a stable triazole linkage, making them ideal for covalently connecting molecules of interest.[1][9]

Featured Linker: "Benzoic acid, 4-(4-azidobutyl)-, methyl ester"

"Benzoic acid, 4-(4-azidobutyl)-, methyl ester" is a bifunctional linker that offers a unique combination of features for researchers. Let's dissect its structure to understand its utility:

  • Azide Group: The terminal azide is the reactive handle for click chemistry, enabling conjugation to alkyne-modified biomolecules, surfaces, or nanoparticles.

  • Butyl Chain: The four-carbon alkyl chain provides a flexible spacer, which can be crucial for overcoming steric hindrance and maintaining the biological activity of the conjugated molecules.

  • Benzoic Acid Methyl Ester: This aromatic ester moiety provides a site for further modification. The ester can be hydrolyzed to a carboxylic acid, which can then be activated (e.g., as an NHS ester) for conjugation to amine-containing molecules like proteins or peptides.

This structural combination makes it a versatile tool for multi-step conjugation strategies.

Comparative Analysis of Azide Linkers

The choice of an azide linker extends far beyond a simple azide group. The linker's backbone significantly influences the properties of the final conjugate, including its solubility, stability, and steric profile. Below is a comparison of "Benzoic acid, 4-(4-azidobutyl)-, methyl ester" with other common classes of azide linkers.

Linker ClassExample StructureKey FeaturesAdvantagesDisadvantagesIdeal Applications
Alkyl Azides AzidobutaneSimple, short hydrocarbon chain.Small size, minimal steric hindrance.Can be hydrophobic, potentially leading to aggregation.Labeling of small molecules, situations where a short, rigid linker is desired.
Aromatic Azides 4-Azidobenzoic acidRigid aromatic core.[10]Provides rigidity and defined spacing.Can be hydrophobic, potential for non-specific interactions.Crosslinking applications, introduction of a rigid spacer.
PEGylated Azides Azido-PEG4-NHS EsterPolyethylene glycol (PEG) chain of varying lengths.[4]Increased hydrophilicity, improved solubility of the conjugate, reduced immunogenicity, and provides a flexible spacer.[5]Can be larger, potentially altering the overall size and pharmacokinetics of the conjugate.Bioconjugation of proteins, antibodies, and nanoparticles for improved solubility and in vivo stability.
"Benzoic acid, 4-(4-azidobutyl)-, methyl ester" Combination of a flexible alkyl chain and a modifiable aromatic ester.Versatile for multi-step conjugations, provides a balance of flexibility and rigidity.The ester requires an additional hydrolysis step for amine reactivity.Creating complex conjugates, linking two different molecules via orthogonal chemistries.

Experimental Workflow: A Practical Application

To illustrate the practical use of these linkers, let's consider a common workflow: the labeling of a protein with a fluorescent dye using an azide linker.

experimental_workflow cluster_protein_modification Step 1: Protein Modification cluster_click_chemistry Step 2: Click Chemistry Conjugation cluster_purification Step 3: Purification Protein Protein with Lysine Residues Modified_Protein Alkyne-Modified Protein Protein->Modified_Protein Amine-NHS Ester Reaction NHS_Ester NHS-Ester Alkyne Linker NHS_Ester->Modified_Protein Labeled_Protein Fluorescently Labeled Protein Modified_Protein->Labeled_Protein CuAAC or SPAAC Azide_Linker Azide-Functionalized Dye Azide_Linker->Labeled_Protein Purification Size Exclusion or Affinity Chromatography Labeled_Protein->Purification Purified_Product Purified Labeled Protein Purification->Purified_Product

Caption: A generalized workflow for protein labeling using click chemistry.

Detailed Experimental Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol provides a general guideline for the CuAAC reaction.[7][11][12] Optimization may be required for specific substrates.

Materials:

  • Alkyne-modified biomolecule (e.g., protein, peptide, nucleic acid)

  • Azide-functionalized molecule (e.g., fluorescent dye, biotin, drug molecule)

  • Copper(II) sulfate (CuSO4)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

  • Reaction buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

  • Degassed water

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 20 mM stock solution of CuSO4 in water.

    • Prepare a 100 mM stock solution of sodium ascorbate in water. This solution should be made fresh.

    • Prepare a 50 mM stock solution of THPTA in water.

    • Dissolve the alkyne-modified biomolecule and the azide-functionalized molecule in the reaction buffer to the desired concentrations.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the alkyne-modified biomolecule and the azide-functionalized molecule in the reaction buffer.

    • Add the THPTA ligand to the reaction mixture. A 5:1 ligand to copper ratio is often recommended.[11]

    • Add the CuSO4 solution to the reaction mixture. The final copper concentration typically ranges from 50 µM to 250 µM.[11]

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate is typically 5 mM.[11]

  • Incubation:

    • Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction time may need to be optimized. For sensitive biomolecules, the reaction can be performed at 4°C for a longer duration.

  • Purification:

    • Purify the labeled biomolecule from excess reagents using an appropriate method, such as size exclusion chromatography, dialysis, or affinity chromatography.

Causality Behind Experimental Choices:

  • Sodium Ascorbate: This reducing agent is crucial for maintaining copper in its active Cu(I) oxidation state, which is the catalytic species in the CuAAC reaction.[7]

  • THPTA Ligand: This water-soluble ligand stabilizes the Cu(I) catalyst, preventing its oxidation and disproportionation. It also accelerates the reaction rate and reduces the cytotoxicity of copper, which is particularly important when working with biological samples.[7][12]

  • Degassed Water: Using degassed water helps to minimize the oxidation of the Cu(I) catalyst by dissolved oxygen.

Trustworthiness: A Self-Validating System

The success of a bioconjugation reaction can be readily validated. For instance, in the protein labeling experiment described above, the conjugation efficiency can be determined using techniques such as:

  • SDS-PAGE: A shift in the molecular weight of the protein after conjugation can be observed.

  • UV-Vis Spectroscopy: The absorbance of the fluorescent dye can be used to quantify the degree of labeling.

  • Mass Spectrometry: This provides a precise measurement of the mass of the conjugate, confirming the addition of the label.

Conclusion

The selection of an appropriate azide linker is a critical step in the design of bioconjugation experiments. "Benzoic acid, 4-(4-azidobutyl)-, methyl ester" offers a versatile platform for researchers requiring a multi-functional linker with a balance of flexibility and the potential for further modification. By understanding the properties of different azide linker classes and following robust experimental protocols, scientists can confidently generate well-defined and functional bioconjugates to advance their research and development goals.

References

  • MDPI. Synthesis of Bioconjugation Reagents for Use in Covalent Cross-Linking of Proteins by Azide-Alkyne Cycloaddition. [Link]

  • baseclick. Protocols. [Link]

  • Jena Bioscience. "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". In: Current Protocols in Chemical Biology. [Link]

  • Springer Protocols. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition. [Link]

  • Chemical Reviews. A Hitchhiker's Guide to Click-Chemistry with Nucleic Acids. [Link]

  • Wikipedia. Click chemistry. [Link]

  • MDPI. Reactive & Efficient: Organic Azides as Cross-Linkers in Material Sciences. [Link]

  • PMC. Click Chemistry, a Powerful Tool for Pharmaceutical Sciences. [Link]

  • Chemical Communications (RSC Publishing). Spot the difference in reactivity: a comprehensive review of site-selective multicomponent conjugation exploiting multi-azide compounds. [Link]

  • Interchim. Click Chemistry (Azide / alkyne reaction). [Link]

  • Cheméo. Chemical Properties of Benzoic acid, 4-methyl-, methyl ester (CAS 99-75-2). [Link]

  • NIST WebBook. Benzoic acid, 4-methyl-, methyl ester. [Link]

  • NIST WebBook. Benzoic acid, 4-amino-, methyl ester. [Link]

  • PubChem. Benzoic acid, 4-ethyl-, methyl ester. [Link]

Sources

Validation

Confirming the site-specific labeling with "Benzoic acid, 4-(4-azidobutyl)-, methyl ester"

Strategic Guide: Validating Site-Specific Labeling with Methyl 4-(4-azidobutyl)benzoate Executive Summary: Precision in Bioorthogonal Confirmation In the landscape of chemical biology, confirming site-specific modificati...

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Guide: Validating Site-Specific Labeling with Methyl 4-(4-azidobutyl)benzoate

Executive Summary: Precision in Bioorthogonal Confirmation

In the landscape of chemical biology, confirming site-specific modifications requires reagents that offer both reactivity and analytical distinctiveness. Methyl 4-(4-azidobutyl)benzoate (MABB) serves as a critical bifunctional linker precursor. Unlike flexible aliphatic azides (e.g., PEG-azides) or highly reactive photo-crosslinkers (e.g., aryl azides), MABB combines the bioorthogonal specificity of an alkyl azide with the structural rigidity and UV-active properties of a benzoate core .

This guide details the application of MABB for confirming site-specific labeling, specifically focusing on its utility in Click Chemistry (CuAAC) workflows where downstream analysis via LC-MS/MS requires a stable, ionizable, and chromatographically distinct tag.

Mechanistic Insight: The Role of MABB in Labeling

To effectively use MABB, one must understand its dual-functionality architecture:

  • The Alkyl Azide Handle: The 4-azidobutyl group acts as the bioorthogonal "click" handle. It reacts selectively with alkyne-tagged biomolecules (introduced via Unnatural Amino Acids or metabolic labeling) through Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

    • Advantage:[1][2] The alkyl azide is stable in physiological conditions and does not suffer from the rapid photodegradation seen in aryl azides.

  • The Benzoate Core: The aromatic ring provides rigidity and a UV chromophore (254 nm).

    • Advantage:[1][2] This facilitates HPLC purification and enhances ionization efficiency in Mass Spectrometry compared to purely aliphatic chains.

  • The Methyl Ester: This is a "masked" carboxylate. It allows for synthetic flexibility—it can be hydrolyzed to the free acid for activation (NHS-ester formation) to attach fluorophores or biotin before the click reaction, or used as a hydrophobic end-cap.

Comparative Analysis: MABB vs. Alternatives
FeatureMethyl 4-(4-azidobutyl)benzoate (MABB) Azido-PEG-Acid 4-Azidobenzoic Acid (Aryl Azide)
Primary Mechanism Click Chemistry (CuAAC)Click Chemistry (CuAAC)Photoaffinity Labeling (UV)
Linker Rigidity High (Aromatic + Short Alkyl) Low (Flexible Polymer)High (Direct Aromatic)
Hydrophobicity Moderate-HighLow (Hydrophilic)Moderate
MS Detectability Enhanced (Aromatic Ionization) Variable (can suppress signal)Good
Stability High (Stable to ambient light)HighLow (Light Sensitive)
Best Use Case Confirming specific sites via MS/HPLC Solubilizing hydrophobic proteinsMapping unknown binding pockets

Experimental Workflow: Site-Specific Confirmation

This protocol describes the "Two-Step Confirmation" method:

  • Functionalization: Converting MABB into a detectable probe (e.g., Biotin-MABB).

  • Labeling & Analysis: Clicking to the target and confirming via LC-MS.

Phase 1: Probe Synthesis (MABB Activation)

Rationale: The methyl ester is unreactive toward proteins. We must convert it to an NHS-ester to attach a reporter (Biotin) or use the acid form directly if MS mass shift is the sole confirmation method.

  • Hydrolysis:

    • Dissolve MABB (10 mg) in THF/MeOH (1:1).

    • Add 1M LiOH (2 equiv). Stir at RT for 2h.

    • Acidify with 1M HCl, extract with EtOAc.

    • Result:4-(4-azidobutyl)benzoic acid .[2][3]

  • Activation (Optional for Biotinylation):

    • React the acid with TSTU (1.2 equiv) and DIPEA in DMF.

    • Result:NHS-Ester of MABB .

  • Conjugation:

    • React NHS-MABB with Biotin-PEG-Amine.

    • Result:Biotin-MABB-Azide Probe .

Phase 2: Site-Specific Labeling (CuAAC)

Context: Target protein contains a site-specific Alkyne (e.g., Propargyl-Tyrosine).

  • Preparation: Dilute Alkyne-Protein (50 µM) in PBS (pH 7.4).

  • Click Reaction:

    • Add MABB-Probe (or hydrolyzed MABB acid) (100 µM).

    • Add CuSO4 (1 mM) premixed with THPTA ligand (5 mM).

    • Add Sodium Ascorbate (2.5 mM).

    • Incubate 1h at RT in dark.

  • Quenching: Add EDTA (10 mM) to chelate copper.

Phase 3: Validation via LC-MS/MS

Rationale: The rigid benzoate linker of MABB produces a distinct mass shift and fragmentation pattern, confirming the exact site of labeling.

  • Digestion: Trypsinize the labeled protein.

  • LC-MS Analysis:

    • Look for the specific mass addition of the MABB adduct (+217.1 Da for the acid form).

    • Diagnostic Ion: The benzyl cation fragment often appears in MS2, confirming the presence of the tag.

Visualization of the Confirmation Pathway

The following diagram illustrates the workflow from the inert MABB precursor to the final confirmed data point.

MABB_Workflow cluster_0 Activation Phase cluster_1 Confirmation Phase MABB Methyl 4-(4-azidobutyl)benzoate (Precursor) Hydrolysis Step 1: Hydrolysis (LiOH, THF/H2O) MABB->Hydrolysis Acid 4-(4-azidobutyl)benzoic acid (Active Linker) Hydrolysis->Acid Click Step 2: CuAAC Reaction (Target-Alkyne + CuSO4) Acid->Click Protein Labeled Protein (Stable Triazole Adduct) Click->Protein MS Step 3: LC-MS/MS (Mass Shift +217 Da) Protein->MS  Trypsin Digest  

Caption: Workflow converting MABB from a precursor ester to a validated mass spectrometry confirmation tag.

References

  • Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition. Link

  • Sletten, E. M., & Bertozzi, C. R. (2009). Bioorthogonal Chemistry: Fishing for Selectivity in a Sea of Functionality. Angewandte Chemie International Edition. Link

  • Speers, A. E., & Cravatt, B. F. (2004). Profiling Enzyme Activities In Vivo Using Click Chemistry Methods. Chemistry & Biology. Link

  • PubChem Compound Summary. (n.d.). Methyl 4-(4-azidobutyl)benzoate (CAS 141019-01-4).[2][4] National Center for Biotechnology Information. Link

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Safe Handling and Disposal of Benzoic acid, 4-(4-azidobutyl)-, methyl ester

Topic: Benzoic acid, 4-(4-azidobutyl)-, methyl ester proper disposal procedures Audience: Researchers, scientists, and drug development professionals. Immediate Safety Assessment & Hazard Profiling Compound Identity: Che...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Benzoic acid, 4-(4-azidobutyl)-, methyl ester proper disposal procedures Audience: Researchers, scientists, and drug development professionals.

Immediate Safety Assessment & Hazard Profiling

Compound Identity:

  • Chemical Name: Benzoic acid, 4-(4-azidobutyl)-, methyl ester

  • Functional Hazard: Organic Azide (-N₃) [1]

  • Molecular Formula:

    
    [1]
    

The "Rule of Six" Safety Analysis: As a Senior Application Scientist, I apply the "Rule of Six" to validate the stability of this specific molecule before determining the disposal path.

  • Carbon Count (

    
    ):  12
    
  • Nitrogen Count (

    
    ):  3
    
  • Ratio (

    
    ):  4.0
    

Verdict: Since


, this compound is thermodynamically stable enough for isolation and storage at room temperature.[1] However, it retains the intrinsic explosive potential of the azide moiety if subjected to heat (>100°C), shock, or friction. It must be treated as an Energetic Material .[1]
Core Handling & Storage Protocols

Before disposal is even considered, strict handling prevents the need for emergency disposal due to degradation.[1]

ParameterProtocolScientific Rationale
Light Sensitivity Store in amber vials; wrap in foil.Azides can photodecompose to nitrenes, leading to polymerization or instability.[1]
Temperature Store at 2–8°C (Refrigerated).Prevents thermal decomposition and minimizes vapor pressure.[1]
Tools Teflon or Ceramic only. NO metal spatulas.[1]Metal contact (especially Cu, Pb) can form heavy metal azides, which are primary explosives.[1][2]
Solvents Avoid Dichloromethane (DCM) or Chloroform.[1]Halogenated solvents can react with trace free azide ions to form di/tri-azidomethane (highly explosive).[1]
Disposal Procedures

CRITICAL WARNING: Never dispose of organic azides down the drain.[1] Accumulation in lead or copper plumbing can result in a catastrophic explosion.[1]

Method A: Professional Hazardous Waste Disposal (Preferred)

This is the standard for GLP/GMP environments.[1]

  • Segregation: Isolate the material in a dedicated waste stream labeled "High Hazard: Organic Azide." Do not mix with acidic waste (risk of

    
     gas evolution) or heavy metals.[1]
    
  • Container: Use a high-density polyethylene (HDPE) container. Do not use metal cans.

  • Labeling: Clearly mark the container with the exact chemical name and the warning: "Potentially Explosive - Organic Azide."

  • Handoff: Contact your facility's EHS (Environmental Health & Safety) officer for incineration scheduling.[1]

Method B: Chemical Deactivation (Small Scale / In-Lab)

Use this method only if professional disposal is unavailable or for deactivating small spills/glassware residues.

Mechanism: The goal is to reduce the energy-rich azide group into a benign amine. The Staudinger Reduction is the safest, most controlled method for this specific ester.

Reagents:

  • Triphenylphosphine (

    
    )[1]
    
  • Tetrahydrofuran (THF) and Water (

    
    )
    

Protocol:

  • Dissolution: Dissolve the waste azide in THF (approx. 0.1 M concentration).[1][3]

  • Addition: Slowly add 1.5 equivalents of Triphenylphosphine (

    
    ) solid to the stirring solution.
    
    • Observation:

      
       gas will evolve.[1][4] Ensure the vessel is vented  (not sealed) to prevent pressure buildup.[1]
      
  • Hydrolysis: After gas evolution ceases (approx. 1-2 hours), add water (10% v/v) to hydrolyze the intermediate aza-ylide.[1]

  • Completion: Stir overnight at room temperature.

  • Final Disposal: The resulting mixture contains the corresponding amine and triphenylphosphine oxide. This can now be disposed of in the standard Organic Solvent Waste stream.

Visual Decision Matrix

The following diagram outlines the logical workflow for assessing and disposing of this compound.

AzideDisposal Start Waste: Benzoic acid, 4-(4-azidobutyl)-, methyl ester CheckQty Assess Quantity Start->CheckQty LargeScale > 500 mg CheckQty->LargeScale SmallScale < 500 mg / Residue CheckQty->SmallScale ProDisposal Method A: Professional Incineration (Segregated Waste Stream) LargeScale->ProDisposal Mandatory SmallScale->ProDisposal Preferred Deactivation Method B: Chemical Deactivation (Staudinger Reduction) SmallScale->Deactivation If necessary Step1 Dissolve in THF Deactivation->Step1 Step2 Add 1.5 eq PPh3 (Vent N2 Gas) Step1->Step2 Step3 Add Water (Hydrolysis) Step2->Step3 FinalWaste Dispose as Standard Organic Waste Step3->FinalWaste

Caption: Decision matrix for the safe disposal of organic azide esters, prioritizing professional incineration for bulk quantities.

Emergency Spill Management

In the event of a spill (solid or solution):

  • Evacuate & Ventilate: Clear the immediate area.[1][5]

  • Do Not Wipe Dry: Dry friction can detonate azides.[1]

  • Soak: Cover the spill with a paper towel soaked in ethanol or a specific azide deactivation solution (if available).[1]

  • Clean: Wipe gently with the wet towel.[1]

  • Dispose: Place the contaminated towels into a plastic bag, seal it, and label it as "Azide Contaminated Waste."

References
  • University of Victoria, OHSE. (2022).[1] Safe Work Procedure: Azides (SWP-004).[1][6] Retrieved from [1]

  • Stanford University, EH&S. (n.d.).[1] Information on Azide Compounds. Retrieved from

  • University of New Mexico. (2021).[1] Standard Operating Procedure: Safe Handling of Azido Compounds.[1][6] Retrieved from

  • Bräse, S., et al. (2005).[1] Organic Azides: An Exploding Diversity of a Unique Class of Compounds.[1] Angewandte Chemie International Edition.[1] Retrieved from

  • BenchChem. (2025).[1][4][7] Introduction to alkyl azides in organic synthesis.[1][4] Retrieved from [1]

Sources

Handling

A Comprehensive Guide to the Safe Handling of Benzoic Acid, 4-(4-azidobutyl)-, Methyl Ester

This guide provides essential safety protocols and operational directives for the handling, use, and disposal of Benzoic acid, 4-(4-azidobutyl)-, methyl ester. As a bifunctional molecule incorporating both a benzoic acid...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety protocols and operational directives for the handling, use, and disposal of Benzoic acid, 4-(4-azidobutyl)-, methyl ester. As a bifunctional molecule incorporating both a benzoic acid derivative and an organic azide, it presents a unique combination of chemical hazards that demand rigorous safety measures. This document is intended for researchers, scientists, and drug development professionals to ensure procedural safety and experimental integrity.

Understanding the Dual-Hazard Profile

The primary challenge in handling this compound lies in its dual chemical nature. It is not merely a benzoic acid ester; it is an energetic organic azide. A thorough risk assessment must therefore consider both functionalities.

  • The Organic Azide Moiety (-N₃): This is the principal source of significant hazard. Organic azides are energy-rich compounds known for their potential to decompose explosively.[1][2] This decomposition can be initiated by heat, light, shock, or friction.[3] The stability of an organic azide is often estimated by its carbon-to-nitrogen (C/N) ratio. For Benzoic acid, 4-(4-azidobutyl)-, methyl ester (C₁₂H₁₅N₃O₂), the C/N ratio is 4, which suggests a relatively stable compound under normal conditions. However, this does not eliminate the inherent risks associated with the azide group, and caution is paramount.[1][4]

  • The Benzoic Acid, Methyl Ester Moiety: This part of the molecule contributes to its classification as a combustible liquid and an irritant.[5][6] It may cause skin and serious eye irritation, and potentially respiratory irritation if inhaled.[6][7]

Exposure to azides can occur through inhalation, ingestion, or skin absorption, with potential symptoms including dizziness, weakness, headache, irritation, and in severe cases, more serious health effects.[1][3][8]

Personal Protective Equipment (PPE): A Multi-Layered Defense

A robust PPE strategy is non-negotiable. The following table outlines the required equipment for various stages of handling.

Operation Hand Protection Eye/Face Protection Body Protection Specialized Equipment
Weighing & Transfer Nitrile gloves (inspect before use)Safety glasses with side shieldsFlame-retardant lab coatWork within a chemical fume hood.
Reaction Setup & Execution Nitrile glovesSafety glasses with side shieldsFlame-retardant lab coatBlast shield positioned between the user and the apparatus within the fume hood.[4][9]
Work-up & Purification Nitrile glovesSafety glasses with side shields. Face shield if a blast shield is not feasible.[4]Flame-retardant lab coatAll operations must be conducted in a chemical fume hood.
Spill Cleanup & Disposal Heavy-duty nitrile glovesSafety glasses and a face shieldChemical-resistant apron over a lab coatAs required by the scale of the spill.
Causality of PPE Choices:
  • Nitrile Gloves: Provide adequate chemical resistance for incidental contact. Always inspect gloves before use and use proper removal techniques to avoid skin contamination.[7]

  • Flame-Retardant Lab Coat: Essential due to the combustible nature of the compound and the potential for unexpected reactions.

  • Safety Glasses & Face Shield: Safety glasses are the minimum requirement. A face shield, used in conjunction with safety glasses, provides an additional layer of protection from splashes or unexpected energetic events, especially when not working behind a blast shield.[4]

  • Blast Shield: This is a critical engineering control. Due to the explosive potential of all organic azides, conducting experiments behind a blast shield is a mandatory precaution to protect against projectiles in the event of a rapid decomposition.[4][9]

Workflow for Safe Handling and Disposal

The following diagram illustrates the critical decision points and operational steps for safely managing Benzoic acid, 4-(4-azidobutyl)-, methyl ester from procurement to disposal.

G cluster_prep Preparation & Planning cluster_handling Handling & Execution cluster_post Post-Procedure risk_assessment 1. Risk Assessment - Review SDS for azides & benzoates - Evaluate C/N Ratio - Develop SOP ppe_selection 2. Select PPE - Lab Coat (FR) - Gloves (Nitrile) - Safety Glasses - Face Shield/Blast Shield risk_assessment->ppe_selection engineering_controls 3. Prepare Engineering Controls - Certified Chemical Fume Hood - Blast Shield - Designated Work Area ppe_selection->engineering_controls weighing 4. Weighing & Transfer - Use non-metal spatula - Minimize quantity engineering_controls->weighing reaction 5. Reaction - Work behind blast shield - Avoid heat, shock, friction - No ground glass joints weighing->reaction workup 6. Work-up - Do NOT concentrate by rotary evaporation - Avoid incompatible solvents (e.g., halogenated) reaction->workup storage 7. Storage - Cool, dark, well-ventilated area - Away from acids & metals workup->storage decontamination 8. Decontamination - Clean surfaces with pH > 9 buffer - Decontaminate with 70% ethanol storage->decontamination waste_disposal 9. Waste Disposal - Segregate azide waste - Label clearly - Do NOT mix with acidic waste decontamination->waste_disposal

Caption: Workflow for handling Benzoic acid, 4-(4-azidobutyl)-, methyl ester.

Operational and Disposal Plans: Step-by-Step Protocols

Adherence to strict operational protocols is essential for mitigating the risks associated with this compound.

Step 1: Pre-Experiment Planning
  • Develop a Standard Operating Procedure (SOP): Before any work begins, write a detailed SOP for your specific experiment and have it reviewed by your principal investigator or safety officer.[4]

  • Designate an Area: Clearly label the fume hood and work area where the azide experiment is in progress.[1][4]

  • Assemble Equipment: Ensure all necessary PPE, a blast shield, and non-metal tools (e.g., ceramic or plastic spatulas) are readily available.[9][10] Using metal spatulas can lead to the formation of highly shock-sensitive heavy metal azides.[3]

Step 2: Handling and Experimental Execution
  • Work in a Fume Hood: All manipulations of the compound, whether solid or in solution, must be performed inside a certified chemical fume hood with the sash positioned as low as possible.[4][9]

  • Avoid Friction and Shock: Never use ground glass joints with organic azides, as the friction can be sufficient to initiate explosive decomposition.[4][8] Use appropriate non-friction glassware or techniques. Avoid scratching or grinding the solid material.[10]

  • Solvent Choice: Do not use halogenated solvents like dichloromethane or chloroform, as these can react with azides to form dangerously explosive di- and tri-azidomethane.[3][4]

  • Purification: Never concentrate an azide-containing solution to dryness using a rotary evaporator or distillation.[4] Purification should be limited to methods like extraction, precipitation, or low-temperature chromatography.[10]

Step 3: Storage
  • Short-Term Storage: If necessary, store the compound in a solution of no more than 1 M concentration.[1]

  • General Storage Conditions: Store in a cool, well-ventilated area away from sources of heat, light, pressure, and shock.[1][4][10] Containers should be tightly closed and clearly labeled.[11]

  • Incompatibilities: Store away from acids, heavy metals, carbon disulfide, bromine, and dimethyl sulfate.[4][10] Contact with acid can generate hydrazoic acid, which is highly toxic and explosive.[3]

Step 4: Spill Management
  • Small Spills (inside a fume hood):

    • Confine the spill using absorbent pads.[10]

    • For solutions, absorb with an inert material like sand or vermiculite.[5]

    • Carefully sweep up solid material with non-metal tools.

    • Decontaminate the area by wiping with a buffer solution with a pH greater than 9, followed by 70% ethanol.[10]

    • Collect all contaminated materials in a designated, labeled hazardous waste container.[9]

  • Large Spills (or any spill outside a fume hood):

    • Evacuate the laboratory immediately.[9][10]

    • Warn others in the vicinity.

    • Contact your institution's Environmental Health & Safety (EH&S) department or emergency response team.[10]

Step 5: Waste Disposal
  • Segregation is Key: All azide-containing waste must be collected in a dedicated and clearly labeled waste container.[1]

  • NEVER Mix with Acid: Do not mix azide waste streams with acidic waste. This can lead to the formation of highly toxic and explosive hydrazoic acid.[3]

  • Quenching (if applicable): Depending on institutional policy, it may be preferable to chemically convert the organic azide to a more stable derivative (such as an amine) before disposal.[3] This procedure must be part of your approved SOP.

  • Final Disposal: Dispose of all azide-contaminated waste, including empty containers and contaminated PPE, through your institution's hazardous waste program.[3]

By implementing these comprehensive safety measures, researchers can effectively manage the risks associated with Benzoic acid, 4-(4-azidobutyl)-, methyl ester, ensuring a safe laboratory environment for the pursuit of scientific advancement.

References

  • Information on Azide Compounds. Stanford Environmental Health & Safety.

  • Handling Azide Compounds Qinmo Luo Laboratory Safety Standard Operating Procedure (SOP). Case Western Reserve University.

  • Azides - SWP – 004. University of Victoria.

  • Safe Handling of Azides. University of Pittsburgh Environmental Health and Safety.

  • Azide Compounds. Florida State University Environmental Health & Safety.

  • ChemNote: Azides. ChemSee.

  • Azides. The University of Texas at Austin Environmental Health and Safety.

  • SAFETY DATA SHEET - Methyl p-toluate. Thermo Fisher Scientific.

  • SAFETY DATA SHEET - Benzoic acid, 3-methyl-4-(2-oxo-1-azetidinyl)-, methyl ester. CymitQuimica.

  • Benzoic acid AGR - Labbox. Labbox.

  • SAFETY DATA SHEET - Benzoic Acid. National Institute of Standards and Technology (NIST).

  • Safety Data Sheet: Benzoic acid methyl ester. Carl ROTH.

  • Safety Data Sheet: Benzoic acid methyl ester. Carl ROTH.

  • SAFETY DATA SHEET - Methyl p-toluate. Fisher Scientific.

  • SAFETY DATA SHEET - 4-Azidobenzoic acid solution. Sigma-Aldrich.

  • BENZOIC ACID - Safety Data Sheet. Alpha Resources.

  • Safety Data Sheet: Benzoic Acid. Durham Technical Community College.

  • Safety Data Sheet: benzoic acid. Chemos GmbH & Co.KG.

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